Product packaging for Capoamycin(Cat. No.:CAS No. 97937-29-6)

Capoamycin

Cat. No.: B1668278
CAS No.: 97937-29-6
M. Wt: 618.7 g/mol
InChI Key: MCNOFFKXBMHLAD-BNFZFUHLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Capoamycin is a member of hydroxyanthraquinones.
This compound has been reported in Streptomyces capoamus with data available.
from Streptomyces capoamus;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38O10 B1668278 Capoamycin CAS No. 97937-29-6

Properties

CAS No.

97937-29-6

Molecular Formula

C35H38O10

Molecular Weight

618.7 g/mol

IUPAC Name

[6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate

InChI

InChI=1S/C35H38O10/c1-4-5-6-7-8-9-10-11-27(38)45-33-20(3)44-25(17-24(33)36)21-12-13-22-28(30(21)39)31(40)23-14-15-34(42)18-19(2)16-26(37)35(34,43)29(23)32(22)41/h8-16,20,24-25,33,36,39,42-43H,4-7,17-18H2,1-3H3/b9-8+,11-10+

InChI Key

MCNOFFKXBMHLAD-BNFZFUHLSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C

Canonical SMILES

CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Capoamycin;  AC 54;  AC54;  AC-54

Origin of Product

United States

Foundational & Exploratory

The Origin of Capoamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the origins of Capoamycin, a bioactive compound with notable antimicrobial and antitumor properties. The document details its discovery, the producing microorganism, and provides insights into its biosynthesis, drawing from available research on this compound and structurally related compounds. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using the DOT language are provided to illustrate workflows and biosynthetic pathways.

Discovery and Producing Organism

This compound was originally isolated from the culture broth of the soil bacterium Streptomyces capoamus[1][2]. The discovery of this compound is attributed to a 1964 study by Goncalves De Lima and his colleagues. This actinomycete, S. capoamus, is the primary known natural producer of this complex metabolite.

Subsequent research has led to the isolation of several other this compound-type antibiotics from different Streptomyces species. These include Dioxamycin from Streptomyces xantholiticus and Fradimycins A and B from the marine-derived Streptomyces fradiae[1][2]. The structural similarities between these compounds suggest a conserved biosynthetic machinery among these related actinomycetes.

Chemical Structure and Characterization

The core chemical structure of this compound features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid[1][2]. The elucidation of this complex architecture was achieved through a combination of spectroscopic techniques.

Experimental Protocols:

  • Fermentation: Culturing of Streptomyces capoamus in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: Extraction of the culture broth and mycelium with organic solvents (e.g., ethyl acetate, acetone) to isolate the crude mixture of compounds.

  • Chromatographic Purification: A multi-step purification process to isolate this compound from the crude extract. This typically involves:

    • Column Chromatography: Initial separation of the crude extract using techniques like vacuum liquid chromatography (VLC) or flash chromatography over silica gel or other stationary phases.

    • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile in water).

  • Structure Elucidation: Determination of the chemical structure of the purified this compound using:

    • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Below is a generalized workflow for the isolation and characterization of this compound.

G cluster_0 Isolation cluster_1 Characterization Fermentation Fermentation of S. capoamus Extraction Solvent Extraction Fermentation->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC_Purification HPLC Purification Column_Chromatography->HPLC_Purification HRESIMS HRESIMS HPLC_Purification->HRESIMS Molecular Formula NMR_Spectroscopy 1D and 2D NMR HPLC_Purification->NMR_Spectroscopy Structural Elucidation

A generalized workflow for the isolation and characterization of this compound.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Streptomyces capoamus has not been fully elucidated. However, based on the biosynthesis of structurally similar benz[a]anthraquinone antibiotics, a hypothetical pathway can be proposed. The core scaffold is likely synthesized by a type II polyketide synthase (PKS) system.

The biosynthesis is thought to proceed through the following key stages:

  • Polyketide Chain Assembly: A type II PKS iteratively condenses malonyl-CoA extender units with an acetyl-CoA starter unit to form a linear polyketide chain.

  • Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes within the PKS cluster, to form the characteristic tetracyclic benz[a]anthraquinone core.

  • Tailoring Modifications: The core structure is further modified by tailoring enzymes, such as glycosyltransferases and acyltransferases. A glycosyltransferase attaches the deoxysugar moiety, and an acyltransferase appends the long-chain polyene acid.

The following diagram illustrates a hypothetical biosynthetic pathway for the this compound core.

G Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Linear_Polyketide Linear Polyketide Chain PKS->Linear_Polyketide Cyclases_Aromatases Cyclases & Aromatases Linear_Polyketide->Cyclases_Aromatases Benzanthraquinone_Core Benz[a]anthraquinone Core Cyclases_Aromatases->Benzanthraquinone_Core Glycosyltransferase Glycosyltransferase Benzanthraquinone_Core->Glycosyltransferase Glycosylated_Intermediate Glycosylated Intermediate Glycosyltransferase->Glycosylated_Intermediate Acyltransferase Acyltransferase Glycosylated_Intermediate->Acyltransferase This compound This compound Acyltransferase->this compound

A hypothetical biosynthetic pathway for this compound.

Biological Activity

This compound has been reported to exhibit a range of biological activities, including inhibitory effects against Gram-positive bacteria, yeasts, and fungi. It has also shown the ability to induce the differentiation of mouse myeloid leukemia cells and prolong the survival of mice with Ehrich ascites carcinoma[1][2].

While comprehensive quantitative data for this compound is limited in the available literature, the biological activities of closely related this compound-type antibiotics provide valuable insights.

Table 1: Antimicrobial Activity of this compound-Type Antibiotics

CompoundTest OrganismMIC (µg/mL)Reference
Fradimycin AStaphylococcus aureus6.0[1]
Fradimycin BStaphylococcus aureus2.0[1]
MK844-mF10Staphylococcus aureus4.0[1]

Table 2: Antitumor Activity of this compound-Type Antibiotics

CompoundCell LineIC₅₀ (µM)Reference
DioxamycinColon Cancer (HCT-15)1.23[1]
DioxamycinGlioma (U87 MG)6.46[1]
Fradimycin AColon Cancer (HCT-15)0.45[1]
Fradimycin AGlioma (U87 MG)1.87[1]
Fradimycin BColon Cancer (HCT-15)0.13[1]
Fradimycin BGlioma (U87 MG)0.52[1]
MK844-mF10Colon Cancer (HCT-15)0.28[1]
MK844-mF10Glioma (U87 MG)1.15[1]

Conclusion

This compound, a structurally complex natural product from Streptomyces capoamus, represents a class of molecules with significant therapeutic potential. While the original detailed experimental protocols for its isolation require access to historical literature, modern analytical techniques provide a clear path for its characterization. The proposed biosynthetic pathway, based on related compounds, offers a framework for future genomic and metabolic engineering efforts to enhance production and generate novel analogs. The potent antimicrobial and antitumor activities of this compound-type antibiotics underscore the importance of continued research into this fascinating family of natural products. Further investigation into the specific biosynthetic gene cluster of this compound and a more comprehensive evaluation of its biological activity are warranted to fully exploit its therapeutic promise.

References

The Capoamycin-Producing Organism Streptomyces capoamus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces capoamus and its production of the antitumor antibiotic, capoamycin. The information presented herein is a synthesis of available scientific literature, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. While comprehensive data on this compound's biosynthesis and specific mechanism of action are limited in publicly accessible literature, this guide consolidates established knowledge on the producing organism and related compounds to provide a foundational understanding.

Introduction to Streptomyces capoamus

Streptomyces capoamus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. Isolated from soil, S. capoamus has been identified as the producer of several bioactive compounds, most notably this compound, as well as other anthracyclines such as ciclamycin.[1][2] The production of these compounds underscores the therapeutic potential of this microorganism.

This compound: Structure and Biological Activity

This compound is a polyketide-derived natural product with a molecular formula of C35H38O10.[3] Structurally, it is classified as a member of the hydroxyanthraquinone class of compounds.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC35H38O10PubChem
Molecular Weight618.7 g/mol PubChem
IUPAC Name[6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoatePubChem

This compound has demonstrated a range of biological activities, including inhibitory effects against Gram-positive bacteria, yeasts, and fungi.[4] Furthermore, it has been reported to induce the differentiation of mouse myeloid leukemia cells, suggesting its potential as an anticancer agent.[4]

Table 2: Reported Biological Activities of this compound

ActivityTarget Organism/Cell LineObserved EffectSource
AntibacterialGram-positive bacteriaInhibition of growth[4]
AntifungalYeasts and fungiInhibition of growth[4]
AntitumorMouse myeloid leukemia cellsInduction of differentiation[4]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Streptomyces capoamus has not been fully elucidated in the available scientific literature. However, based on its anthracycline core structure and the general understanding of polyketide biosynthesis in Streptomyces, a hypothetical pathway can be proposed. Anthracyclines are typically synthesized by type II polyketide synthases (PKS), which are large, multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build the polyketide backbone. This backbone then undergoes a series of modifications, including cyclization, aromatization, glycosylation, and other tailoring reactions, to yield the final natural product.

The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.[1][5][6][7][8]

G acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Backbone pks->polyketide aromatase Aromatase/ Cyclase polyketide->aromatase anthracycline_aglycone Anthracycline Aglycone aromatase->anthracycline_aglycone tailoring_enzymes Tailoring Enzymes (e.g., Glycosyltransferases, Methyltransferases) anthracycline_aglycone->tailoring_enzymes This compound This compound tailoring_enzymes->this compound G This compound This compound cell_membrane Cell Membrane dna DNA This compound->dna Intercalation topoisomerase Topoisomerase II This compound->topoisomerase Inhibition dna_damage DNA Damage (Double-Strand Breaks) dna->dna_damage Replication Stress topoisomerase->dna_damage Stabilization of Cleavage Complex apoptosis Apoptosis dna_damage->apoptosis G fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelia centrifugation->mycelia extraction Solvent Extraction (e.g., Ethyl Acetate) supernatant->extraction mycelia->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (e.g., Gel Filtration, HPLC) crude_extract->chromatography fractions Fractions chromatography->fractions bioassay Bioassay-Guided Fractionation fractions->bioassay pure_this compound Pure this compound bioassay->pure_this compound

References

The Chemical Architecture of Capoamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capoamycin, a polyketide-derived natural product, presents a complex and intriguing chemical structure. Isolated from Streptomyces capoamus, this antitumor antibiotic belongs to the isotetracenone family, characterized by a distinctive tetracyclic aromatic core. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its core components, stereochemistry, and key chemical properties. The document summarizes available quantitative data, outlines experimental methodologies for its study, and visualizes relevant pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Chemical Structure and Nomenclature

This compound possesses a complex molecular architecture, the foundation of which is a tetracyclic benz[a]anthracene framework. This core is extensively functionalized with hydroxyl groups and a methyl substituent. A key feature is the glycosidic linkage to a deoxysugar moiety, which is further esterified with a long-chain polyene fatty acid.

The systematic IUPAC name for this compound is [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate. The molecule is also known by several synonyms, including Capomycin and Antibiotic AC 54[1].

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
Molecular FormulaC₃₅H₃₈O₁₀[1]
Molecular Weight618.7 g/mol
CAS Number97937-29-6
PubChem CID6438788

Physicochemical and Spectroscopic Data

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound-Type Antibiotic (Fradimycin A) in CD₃OD

Position¹³C (δc)¹H (δH, mult., J in Hz)
1189.2
2140.1
3-CH₃19.82.25 (s)
4120.57.68 (s)
4a84.5
5134.17.85 (d, 7.8)
6127.27.75 (t, 7.8)
6a135.2
7183.1
8162.1
9115.8
10138.27.95 (d, 7.8)
11119.27.52 (t, 7.8)
12190.8
12a133.5
12b84.1
1'99.85.65 (d, 3.0)
2'72.14.25 (m)
3'78.25.15 (m)
4'71.53.85 (m)
5'70.13.65 (m)
6'-CH₃17.91.25 (d, 6.0)
1''168.1
2''122.15.95 (d, 15.0)
3''145.27.35 (dd, 15.0, 11.0)
4''131.16.25 (dd, 15.0, 11.0)
5''146.86.85 (m)
6''129.56.15 (m)
7''133.26.45 (m)
8''32.52.15 (q, 7.0)
9''22.81.45 (m)
10''14.20.95 (t, 7.0)

Data adapted from a study on this compound-type antibiotics. Chemical shifts are reported in ppm.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for confirming the molecular formula. For a related compound, Fradimycin A (C₃₉H₄₂O₁₅), the [M+H]⁺ ion was observed at m/z 751.2673, and the [M+Na]⁺ ion at m/z 773.2463.

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures. The following is a generalized workflow based on established methods for isolating antibiotics from Streptomyces species.

Fermentation and Isolation

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification a Inoculation of Streptomyces capoamus b Liquid Culture Fermentation a->b c Centrifugation to separate mycelium and broth b->c d Solvent Extraction of Culture Broth (e.g., with ethyl acetate) c->d e Concentration of Organic Extract d->e f Silica Gel Column Chromatography e->f g Sephadex LH-20 Chromatography f->g h Preparative HPLC g->h i Pure this compound h->i

Figure 1: Generalized workflow for the isolation and purification of this compound.
Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic analyses:

  • UV-Visible Spectroscopy: To identify the characteristic chromophore of the isotetracenone class.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and double bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HRESIMS or HR-FAB-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms and the relative stereochemistry of the molecule.

Putative Mechanism of Action and Signaling Pathways

This compound has demonstrated both antitumor and antibacterial activities. While the precise molecular targets and signaling pathways have not been fully elucidated, its structural similarity to other isotetracenone antibiotics suggests potential mechanisms of action. These compounds are known to interfere with cellular processes such as DNA replication, transcription, and cell cycle progression.

The antitumor effects of this compound-type antibiotics have been linked to the induction of apoptosis. A plausible, though hypothetical, signaling pathway leading to apoptosis is depicted below.

signaling_pathway cluster_cell Cancer Cell This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Bax Bax Upregulation p53->Bax Bax->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may induce oxidative stress, leading to DNA damage and mitochondrial dysfunction. These events can trigger the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax. The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, culminating in programmed cell death. Further research is required to validate these specific interactions.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and complex chemical structure. This technical guide has provided a comprehensive overview of its chemical nature, drawing upon available data for this compound and its close analogs. The detailed structural information and outlined experimental approaches are intended to serve as a valuable resource for researchers engaged in the exploration of this and similar natural products for therapeutic applications. Future investigations into its precise mechanism of action will be crucial for unlocking its full potential in drug development.

References

Capoamycin (C₃₅H₃₈O₁₀): A Technical Guide to its Core Attributes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capoamycin is a naturally occurring antibiotic with the molecular formula C₃₅H₃₈O₁₀.[1][2] It belongs to the hydroxyanthraquinone class of compounds and is produced by the bacterium Streptomyces capoamus.[1] This technical guide provides an in-depth overview of the core scientific knowledge surrounding this compound, with a focus on its biological activities, putative biosynthetic pathway, and mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is a complex molecule with a molecular weight of 618.7 g/mol .[1] Its IUPAC name is [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate.[1] The structure of this compound features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.

Biological Activity and Quantitative Data

This compound and its analogs, such as fradimycins, have demonstrated significant biological activity, including antimicrobial and antitumor properties. They have been shown to inhibit the growth of Gram-positive bacteria, as well as various cancer cell lines. The available quantitative data for this compound-type antibiotics is summarized in the table below.

CompoundBiological ActivityTest Organism/Cell LineMeasurementValueReference
Fradimycin AAntimicrobialStaphylococcus aureusMIC2.0 - 6.0 µg/mL[3]
Fradimycin BAntimicrobialStaphylococcus aureusMIC2.0 - 6.0 µg/mL[3]
Fradimycin AAntitumorColon Cancer (HCT-15)IC₅₀0.13 - 6.46 µM[3][4]
Fradimycin BAntitumorColon Cancer (HCT-15)IC₅₀0.13 - 6.46 µM[3][4]
Fradimycin AAntitumorGlioma (C6)IC₅₀0.13 - 6.46 µM[3][4]
Fradimycin BAntitumorGlioma (C6)IC₅₀0.13 - 6.46 µM[3][4]

Putative Biosynthetic Pathway

While the complete biosynthetic gene cluster for this compound has not been explicitly detailed in the available literature, a putative pathway can be proposed based on the well-characterized biosynthesis of other anthracycline antibiotics produced by Streptomyces species.[3][5][6][7] The biosynthesis is thought to involve a type II polyketide synthase (PKS) system for the formation of the anthracyclinone core, followed by tailoring enzymes that perform glycosylation and other modifications.

Putative this compound Biosynthesis Acetyl-CoA Acetyl-CoA Type II PKS Type II PKS Acetyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Propionyl-CoA Propionyl-CoA Propionyl-CoA->Type II PKS Polyketide Chain Polyketide Chain Type II PKS->Polyketide Chain Anthracyclinone Core Anthracyclinone Core Polyketide Chain->Anthracyclinone Core Glycosyltransferase Glycosyltransferase Anthracyclinone Core->Glycosyltransferase Deoxysugar Biosynthesis Deoxysugar Biosynthesis TDP-Deoxysugar TDP-Deoxysugar Deoxysugar Biosynthesis->TDP-Deoxysugar TDP-Deoxysugar->Glycosyltransferase Glycosylated Intermediate Glycosylated Intermediate Glycosyltransferase->Glycosylated Intermediate Acyltransferase Acyltransferase Glycosylated Intermediate->Acyltransferase Tailoring Enzymes Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound Polyene Acid Biosynthesis Polyene Acid Biosynthesis Deca-2,4-dienoic acid Deca-2,4-dienoic acid Polyene Acid Biosynthesis->Deca-2,4-dienoic acid Deca-2,4-dienoic acid->Acyltransferase Acyltransferase->Tailoring Enzymes This compound-Induced Apoptosis cluster_cell Cancer Cell This compound This compound Putative Target Putative Target This compound->Putative Target p53 Activation p53 Activation Putative Target->p53 Activation Rb Dephosphorylation Rb Dephosphorylation Putative Target->Rb Dephosphorylation Cyclin D/E Inhibition Cyclin D/E Inhibition Putative Target->Cyclin D/E Inhibition G0/G1 Arrest G0/G1 Arrest p53 Activation->G0/G1 Arrest Bax/Bak Activation Bax/Bak Activation p53 Activation->Bax/Bak Activation Rb Dephosphorylation->G0/G1 Arrest Cyclin D/E Inhibition->G0/G1 Arrest Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis This compound Isolation Workflow cluster_workflow Isolation and Purification A 1. Fermentation of S. capoamus B 2. Centrifugation to separate biomass and supernatant A->B C 3. Extraction of supernatant with ethyl acetate B->C D 4. Concentration of the organic extract C->D E 5. Silica gel column chromatography D->E F 6. Fraction collection and bioassay E->F G 7. Further purification by HPLC F->G H 8. Structure elucidation (NMR, MS) G->H I Pure this compound H->I

References

The Biosynthesis of Caprazamycin-Type Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against a range of bacteria, including the clinically important Mycobacterium tuberculosis. As inhibitors of the bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis, they represent a promising class of compounds for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the biosynthesis of caprazamycin-type antibiotics, detailing the genetic basis, enzymatic machinery, and precursor pathways involved in their production. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development, providing the necessary information to understand, manipulate, and potentially engineer the production of these complex and valuable molecules.

The Caprazamycin Biosynthetic Gene Cluster

The genetic blueprint for caprazamycin biosynthesis is encoded within a dedicated gene cluster. First identified in the producing organism, Streptomyces sp. MK730-62F2, the caprazamycin (cpz) biosynthetic gene cluster spans approximately 42.3 kb and contains 23 open reading frames (ORFs).[1][2] These genes encode the enzymes responsible for the assembly of the core structure, tailoring modifications, as well as proteins involved in regulation, resistance, and export. Heterologous expression of this gene cluster in Streptomyces coelicolor M512 has been shown to result in the production of non-glycosylated caprazamycin derivatives, confirming the functionality of the cloned gene cluster.[1][2][3]

Table 1: Key Genes and Proposed Functions in the Caprazamycin Biosynthetic Gene Cluster

GeneProposed FunctionReference(s)
cpz53-hydroxy-3-methylglutaryl-CoA synthase, involved in the biosynthesis of the 3-methylglutaryl moiety.[4]
cpz10Non-heme α-ketoglutarate-dependent dioxygenase, likely involved in hydroxylation steps.[5]
cpz15β-hydroxylase, proposed to convert uridine monophosphate to uridine 5'-aldehyde.[5]
cpz21Acyltransferase, responsible for the attachment of the 3-methylglutaryl moiety. Inactivation of this gene leads to the accumulation of simplified liponucleosides.[1][2]
cpz4PAPS-independent arylsulfate sulfotransferase, involved in a two-step sulfation mechanism.[6]
cpz6Type III polyketide synthase, involved in the biosynthesis of triketide pyrones that serve as sulfate donors.[6]
cpz8PAPS-dependent sulfotransferase, catalyzes the sulfation of triketide pyrones.[6]
cpz31Glycosyltransferase, responsible for the attachment of the L-rhamnose moiety to the caprazamycin aglycone.[7]
cpzDII-DVIGenes located in a separate cluster responsible for the biosynthesis of dTDP-L-rhamnose, the precursor for the rhamnose moiety.[7]

The Biosynthetic Pathway

The biosynthesis of caprazamycins is a complex process involving the coordinated action of numerous enzymes to assemble the final liponucleoside structure. The pathway can be conceptually divided into several key stages: formation of the core nucleoside, assembly of the diazepanone ring, attachment of the lipid side chain, and final tailoring modifications.

Formation of the Core Liponucleoside Structure

The biosynthesis is proposed to start from uridine monophosphate (UMP). The enzyme Cpz15, a putative β-hydroxylase, is thought to convert UMP to uridine 5'-aldehyde.[5] This is followed by the incorporation of a glycine moiety and subsequent formation of the 5'-(β-O-aminoribosyl)-glycyluridine core.

Biosynthesis of the 3-Methylglutaryl Moiety

A unique feature of caprazamycins is the presence of a 3-methylglutaryl moiety. The biosynthesis of the precursor, 3-methylglutaryl-CoA, is supplied by two distinct pathways. One pathway is encoded within the caprazamycin gene cluster itself, involving the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5.[4] A second pathway originates from the primary metabolism of the host, specifically the leucine/isovalerate utilization (liu) pathway, which can also provide the 3-methylglutaryl-CoA precursor.[4]

Assembly and Tailoring Modifications

The acyltransferase Cpz21 is responsible for attaching the 3-methylglutaryl moiety to the core structure.[1][2] Further tailoring steps include a unique two-step sulfation mechanism. A type III polyketide synthase, Cpz6, produces triketide pyrones which are then sulfated by a PAPS-dependent sulfotransferase, Cpz8.[6] These sulfated pyrones act as sulfate donors for the PAPS-independent arylsulfate sulfotransferase, Cpz4, which sulfates the caprazamycin scaffold.[6] The final glycosylation step, the attachment of L-rhamnose, is catalyzed by the glycosyltransferase Cpz31.[7] The genes for L-rhamnose biosynthesis are not located within the main cpz cluster but are found elsewhere on the genome.[7]

Caprazamycin Biosynthesis Pathway UMP UMP U5A Uridine 5'-aldehyde UMP->U5A Cpz15 Core_Nucleoside 5'-(β-O-aminoribosyl)- glycyluridine U5A->Core_Nucleoside Glycine Glycine Glycine->Core_Nucleoside Acylated_Core Acylated Core (lacking rhamnose) Core_Nucleoside->Acylated_Core Leucine_Isovalerate Leucine/ Isovalerate Metabolism Methylglutaryl_CoA 3-Methylglutaryl-CoA Leucine_Isovalerate->Methylglutaryl_CoA HMG_CoA_Synthase_Pathway cpz gene cluster pathway HMG_CoA_Synthase_Pathway->Methylglutaryl_CoA Cpz5 Triketide_Pyrones Triketide Pyrones HMG_CoA_Synthase_Pathway->Triketide_Pyrones Cpz6 (Type III PKS) Methylglutaryl_CoA->Acylated_Core Cpz21 Caprazamycin_Aglycone Caprazamycin Aglycone Acylated_Core->Caprazamycin_Aglycone Rhamnose_Cluster cpzDII-DVI gene cluster dTDP_Rhamnose dTDP-L-rhamnose Rhamnose_Cluster->dTDP_Rhamnose dTDP_Rhamnose->Caprazamycin_Aglycone Cpz31 Sulfated_Caprazamycin Sulfated Caprazamycin Caprazamycin_Aglycone->Sulfated_Caprazamycin Cpz4 Sulfated_Pyrones Sulfated Pyrones Triketide_Pyrones->Sulfated_Pyrones Cpz8 Sulfated_Pyrones->Sulfated_Caprazamycin Sulfate donor

Caption: Proposed biosynthetic pathway of caprazamycin-type antibiotics.

Regulation of Caprazamycin Biosynthesis

The production of caprazamycin is a tightly regulated process. Recent studies investigating the heterologous expression of the caprazamycin gene cluster in S. coelicolor M512 have identified host-derived regulatory proteins that influence antibiotic production. A TetR-family transcriptional regulator, Sco4385, and a Crp-like regulator, Sco3571, have been shown to bind to promoter regions within the caprazamycin gene cluster and modulate its expression.[5] Overexpression of Sco4385 increased caprazamycin production, suggesting it acts as a positive regulator.[5] The Crp-like regulator, Sco3571, is also proposed to enhance production, possibly by increasing the supply of precursor molecules.[5]

Regulatory Pathway of Caprazamycin Biosynthesis Sco4385 Sco4385 (TetR-like regulator) cpz_promoter cpz gene cluster promoter regions Sco4385->cpz_promoter Binds to and activates Sco3571 Sco3571 (Crp-like regulator) Precursor_Supply Precursor Supply (e.g., from liu pathway) Sco3571->Precursor_Supply Potentially upregulates Caprazamycin Caprazamycin Production Precursor_Supply->Caprazamycin cpz_genes Caprazamycin Biosynthetic Genes cpz_promoter->cpz_genes Drives transcription cpz_genes->Caprazamycin Leads to

Caption: Proposed regulatory network influencing caprazamycin production.

Quantitative Data

The antibacterial activity of caprazamycins and their derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Table 2: Minimum Inhibitory Concentrations (MICs) of Caprazamycin Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference(s)
Palmitoyl caprazolMycobacterium smegmatis ATCC6076.25[8]
Palmitoyl caprazolMethicillin-resistant Staphylococcus aureus (MRSA)3.13 - 12.5[8]
Palmitoyl caprazolVancomycin-resistant Enterococcus (VRE)3.13 - 12.5[8]
Caprazamycin derivativesReplicating M. tuberculosis3.13 - 12.5[6]
Caprazamycin derivativesNon-replicating M. tuberculosis6.25 - 12.5[6]
CPZEN-45Drug-susceptible M. tuberculosis1.56[6]
CPZEN-45Multidrug-resistant M. tuberculosis (MDR-TB)6.5[6]

Experimental Protocols

The elucidation of the caprazamycin biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques. The following section outlines the general methodologies employed in these studies.

General Cultivation of Streptomyces
  • Streptomyces sp. MK730-62F2 and its derivatives are typically cultivated on standard media such as Tryptic Soy Broth (TSB) or solid agar plates.

  • For antibiotic production, cultures are often grown in liquid media for several days with shaking to ensure adequate aeration.

Genetic Manipulation of Streptomyces

The genetic manipulation of Streptomyces is essential for studying gene function. Gene knockout and heterologous expression are common techniques.

Protocol: Gene Knockout in Streptomyces using PCR-Targeting (Redirect Protocol)

This protocol is a generalized procedure based on established methods for Streptomyces.

  • Design of PCR Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences for amplification of an antibiotic resistance cassette.

  • Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the desired resistance marker (e.g., apramycin resistance).

  • Preparation of the Cosmid: Introduce a cosmid carrying the caprazamycin gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., E. coli BW25113/pIJ790).

  • Electroporation and Recombination: Prepare electrocompetent E. coli cells containing the cosmid and electroporate the purified PCR product (the disruption cassette) into these cells. The λ-Red system will mediate homologous recombination, replacing the target gene with the resistance cassette.

  • Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR analysis and restriction digestion.

  • Transfer to Streptomyces: Introduce the modified cosmid into the desired Streptomyces strain (e.g., S. coelicolor M512) via protoplast transformation or intergeneric conjugation from E. coli.

  • Selection of Mutants: Select for Streptomyces exconjugants or transformants that have integrated the modified cosmid.

  • Analysis of Mutants: Confirm the gene knockout in Streptomyces by PCR and analyze the resulting phenotype, including the production of caprazamycin derivatives, by techniques such as HPLC and mass spectrometry.

Analysis of Caprazamycin Production
  • Extraction: Culture broths are typically extracted with an organic solvent such as n-butanol to isolate the lipophilic caprazamycin compounds.

  • Detection and Quantification: The extracted compounds are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for identification and quantification.

Experimental Workflow for Caprazamycin Biosynthesis Research A Identification of Producing Strain (Streptomyces sp. MK730-62F2) B Genomic DNA Library Construction and Screening A->B C Sequencing and Bioinformatic Analysis of the Biosynthetic Gene Cluster B->C D Heterologous Expression of the Gene Cluster in S. coelicolor C->D E Gene Knockout Studies (e.g., using Redirect PCR-targeting) C->E F Characterization of Mutants and Metabolite Production Profiling (HPLC-MS) D->F E->F G In Vitro Enzyme Assays F->G H Elucidation of the Biosynthetic Pathway F->H G->H I Investigation of Regulatory Mechanisms H->I

References

Capoamycin: A Technical Guide to its Inhibitory Effects on Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capoamycin, a natural product isolated from Streptomyces capoamus, and its analogues have demonstrated notable inhibitory effects against a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of the current understanding of this compound's antibacterial activity, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study. The primary mode of action is believed to be the inhibition of bacterial two-component signal transduction systems through the targeting of histidine kinases, crucial for bacterial environmental sensing and adaptation. This document summarizes the available minimum inhibitory concentration (MIC) data, outlines key experimental methodologies for its evaluation, and presents visual representations of its mechanism and experimental workflows to support further research and development in the field of antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a significant global health challenge. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This compound and its related compounds represent a promising class of molecules with potent activity against these challenging bacteria. This guide serves as a comprehensive resource for researchers engaged in the study of this compound and its potential as a therapeutic agent.

Quantitative Inhibitory Data

The antibacterial efficacy of this compound and its analogues is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The available data for several Gram-positive bacteria are summarized below.

Compound/AnalogueBacterial SpeciesStrain(s)MIC (µg/mL)
Fradimycin A & B, MK844-mF10Staphylococcus aureusNot Specified2.0 - 6.0[1]
Palmitoyl CaprazolStaphylococcus aureusMRSA3.13 - 12.5
N⁶'-desmethyl Palmitoyl CaprazolStaphylococcus aureusMRSA3.13 - 12.5
Palmitoyl CaprazolEnterococcus faecalisVRE3.13 - 12.5
N⁶'-desmethyl Palmitoyl CaprazolEnterococcus faecalisVRE3.13 - 12.5

Mechanism of Action: Inhibition of Two-Component Systems

This compound and its analogues are thought to exert their antibacterial effect by disrupting bacterial two-component signal transduction systems (TCS).[2][3] These systems are essential for bacteria to sense and respond to environmental changes, regulating processes such as virulence, nutrient uptake, and antibiotic resistance.

The key components of a TCS are a sensor histidine kinase (HK) and a cognate response regulator (RR). Upon sensing an external stimulus, the HK autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes.

This compound-related compounds, such as MK844-mF10, have been shown to inhibit the activity of several histidine kinases, including Bacillus subtilis YycG and Streptococcus mutans VicK.[1] By inhibiting the autophosphorylation of the histidine kinase, this compound effectively blocks the entire downstream signaling cascade, leading to a loss of the bacterium's ability to adapt to its environment and ultimately inhibiting its growth.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm External_Signal External Signal (e.g., Stress, Nutrients) HK Sensor Histidine Kinase (HK) (e.g., YycG, VicK) External_Signal->HK Sensing ADP ADP HK->ADP RR Response Regulator (RR) HK->RR Phosphotransfer ATP ATP ATP->HK Phosphorylation RR_P Phosphorylated RR RR->RR_P DNA DNA RR_P->DNA Binding Gene_Expression Target Gene Expression DNA->Gene_Expression Modulation Response Cellular Response (e.g., Virulence, Adaptation) Gene_Expression->Response This compound This compound This compound->HK Inhibition of Autophosphorylation

Figure 1. Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (bacterial suspension without antibiotic)

  • Negative control (broth only)

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well tissue culture plates

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (cells with vehicle only)

Procedure:

  • Seed the 96-well plates with the mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium and add to the respective wells.

  • Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for another 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the negative control.

Experimental Workflow for Antibacterial Evaluation

The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel antibacterial agent like this compound.

Start Start: Discovery/Isolation Screening Primary Screening (e.g., Agar Diffusion Assay) Start->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Spectrum Spectrum of Activity (Panel of Gram-positive bacteria) MIC->Spectrum Mechanism Mechanism of Action Studies (e.g., Histidine Kinase Assay) Spectrum->Mechanism Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay on mammalian cells) Mechanism->Cytotoxicity InVivo In Vivo Efficacy Studies (Animal Models of Infection) Cytotoxicity->InVivo End Lead Optimization/ Preclinical Development InVivo->End

Figure 2. Experimental workflow for antibacterial agent evaluation.

Conclusion

This compound and its analogues represent a promising class of antibacterial compounds with a mechanism of action that is distinct from many currently used antibiotics. Their ability to inhibit essential two-component signaling systems in Gram-positive bacteria makes them attractive candidates for further development. The data and protocols presented in this guide are intended to facilitate ongoing research efforts aimed at fully characterizing the therapeutic potential of this compound and overcoming the challenge of antibiotic resistance. Further studies are warranted to expand the known spectrum of activity, elucidate the precise molecular interactions with histidine kinases, and optimize the pharmacological properties of this important class of natural products.

References

Spectroscopic Analysis of Capoamycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used in the characterization of Capoamycin and its analogues. Due to the limited public availability of the complete raw spectroscopic data for this compound itself, this document utilizes data from the closely related and well-characterized analogue, Fradimycin A, to serve as a representative example for researchers in the field. The methodologies and data presentation formats provided herein are intended to be a valuable resource for the isolation and characterization of this compound-type compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a cornerstone technique for the determination of the elemental composition of a molecule. The HRESIMS data for Fradimycin A, a this compound analogue, is presented below. This data was instrumental in deducing its molecular formula.

Table 1: HRESIMS Data for Fradimycin A

IonCalculated m/zFound m/zMolecular Formula
[M + H]⁺751.2658751.2673C₃₉H₄₃O₁₅
[M + Na]⁺773.2478773.2463C₃₉H₄₂NaO₁₅

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. The ¹H and ¹³C NMR data for Fradimycin A in DMSO-d₆ are summarized in the following tables. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Fradimycin A (DMSO-d₆, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
27.85s
47.95s
512.51s
67.60s
1'-ax1.85m
1'-eq2.20m
2'4.05m
3'5.25br s
4'3.80m
5'4.55m
6'-Me1.25d6.0
2''6.20d15.0
3''7.25dd15.0, 10.0
4''6.50dd15.0, 10.0
5''6.30m
6''6.30m
7''6.95m
8''6.15m
9''2.15m
10''1.40m
11''1.30m
12''-Me0.85t7.0
OMe3.76s

Table 3: ¹³C NMR Spectroscopic Data for Fradimycin A (DMSO-d₆, 125 MHz)

PositionδC (ppm)PositionδC (ppm)
1181.51'35.2
2120.12'68.1
3148.53'70.2
4115.84'75.8
4a132.55'69.5
5161.26'-Me17.8
5a110.11''166.5
6135.12''121.5
6a130.53''145.1
7186.84''130.2
8155.95''140.5
8a112.56''132.8
9138.27''142.3
10125.68''128.9
11128.79''32.5
12118.910''28.7
12a133.811''22.1
12b189.512''13.9
3-Me20.5OMe53.1

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for the reproducibility and verification of results. The following are generalized protocols for HRESIMS and NMR analysis of this compound-type natural products.

HRESIMS Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data are typically acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source.

  • Sample Preparation: A purified sample of the compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: An Agilent 6520 Q-TOF mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-2000. Key parameters such as capillary voltage, fragmentor voltage, and gas temperatures are optimized to achieve maximum signal intensity and resolution.

  • Data Analysis: The acquired data is processed using the manufacturer's software. The elemental composition of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) is determined by comparing the measured accurate mass with the theoretical masses of possible elemental formulas.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For complete structural elucidation, a suite of 2D NMR experiments is typically required.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00).

  • Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is typically used for data acquisition.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectra Acquisition: To establish connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

  • Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts. The 1D and 2D spectra are then analyzed to assign all proton and carbon signals and to piece together the complete structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationships in 2D NMR-based structure elucidation.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Natural Source (e.g., Streptomyces sp.) extraction Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation purification Purification (HPLC) fractionation->purification hresims HRESIMS Analysis purification->hresims nmr NMR Spectroscopy (1D & 2D) purification->nmr formula Molecular Formula Determination hresims->formula fragments Structural Fragment Assembly nmr->fragments formula->fragments stereochem Stereochemistry Assignment fragments->stereochem structure Final Structure stereochem->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Capoamycin: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capoamycin is a naturally occurring antibiotic belonging to the hydroxyanthraquinone class, first isolated from Streptomyces capoamus. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes key physicochemical data, outlines its biological activities with a focus on its potential as an antitumor agent, and provides detailed experimental methodologies for its characterization.

Chemical and Physical Properties

This compound is a complex molecule with a characteristic structure composed of a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C35H38O10--INVALID-LINK--
Molecular Weight 618.7 g/mol --INVALID-LINK--
CAS Number 97937-29-6--INVALID-LINK--
IUPAC Name [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate--INVALID-LINK--
Appearance Orange amorphous powder (for related compounds)[1]
Melting Point Data not available
Solubility Data not available
Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and identification of this compound. While a complete set of spectra for this compound was not found in the public domain, data from closely related this compound-type antibiotics can provide valuable comparative information.[1]

1.1.1. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of this compound and its analogs. For a related compound, fradimycin A (C39H42O15), the HRESIMS data showed an [M+H]+ ion at m/z 751.2673 and an [M+Na]+ ion at m/z 773.2463.[2]

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. Although specific NMR data for this compound is not available, the spectra of related compounds have been analyzed in CD3OD.[2] The data for these analogs reveal characteristic signals for the anthraquinone core, the deoxysugar moiety, and the polyene chain.

1.1.3. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. Expected characteristic absorption bands would include those for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) of the polyene and aromatic systems.

Biological Activity

This compound and its related compounds have demonstrated a range of biological activities, most notably antimicrobial and antitumor effects.

Antimicrobial Activity

This compound has been reported to inhibit the growth of Gram-positive bacteria, as well as some yeasts and fungi.[1] Related this compound-type antibiotics have shown in vitro activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 2.0 to 6.0 μg/mL.[1]

Antitumor Activity

This compound has been shown to induce the differentiation of mouse myeloid leukemia cells and prolong the survival of mice with Ehrlich ascites carcinoma.[1] Studies on this compound-type antibiotics have further demonstrated significant inhibition of cell growth in colon cancer and glioma cell lines, with IC50 values in the micromolar range (0.13 to 6.46 μM).[1]

2.2.1. Mechanism of Antitumor Action: Cell Cycle Arrest and Apoptosis

The antitumor activity of this compound-related compounds is linked to the induction of cell cycle arrest and apoptosis.[1] For instance, fradimycin B, a related antibiotic, was found to arrest the cell cycle at the G0/G1 phase and induce both apoptosis and necrosis in colon cancer and glioma cells.[1] This suggests that this compound may exert its antitumor effects through similar mechanisms, making it a compound of interest for further investigation in cancer research.

The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on the known mechanisms of related compounds.

This compound This compound CellCycle Cell Cycle Progression This compound->CellCycle Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces G0G1_Arrest G0/G1 Phase Arrest

This compound's Proposed Antitumor Mechanism

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.

Isolation and Purification of this compound-type Antibiotics

The following is a general workflow for the isolation and purification of this compound-type antibiotics from Streptomyces fermentation broth.

start Fermentation Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration chromatography1 Silica Gel Chromatography concentration->chromatography1 chromatography2 Sephadex LH-20 Chromatography chromatography1->chromatography2 hplc Preparative HPLC chromatography2->hplc end Pure this compound hplc->end

Isolation and Purification Workflow

Protocol:

  • Fermentation: Culture Streptomyces capoamus in a suitable production medium.

  • Extraction: After fermentation, centrifuge the broth to separate the mycelium and supernatant. Extract the supernatant and the mycelial cake with an appropriate organic solvent such as ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Chromatography:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol).

    • Further purify the active fractions using Sephadex LH-20 column chromatography.

    • Perform final purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Determination of Physicochemical Properties

3.2.1. Melting Point Determination

  • Sample Preparation: Ensure the purified this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

3.2.2. Solubility Determination

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, chloroform, dimethyl sulfoxide).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Spectral Analysis

3.3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CD3OD, DMSO-d6) in an NMR tube.

  • Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

3.3.2. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

  • Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain the accurate mass and fragmentation pattern.

3.3.3. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or cast a thin film from a suitable solvent.

  • Analysis: Record the IR spectrum using an FTIR spectrometer.

Biological Assays

3.4.1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3.4.2. Cell Cycle Analysis

  • Cell Treatment: Treat cells with this compound at the desired concentration and time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.4.3. Apoptosis Assay (Annexin V/PI Staining)

  • Cell Treatment: Treat cells with this compound to induce apoptosis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial and antitumor activities. Its unique chemical structure and biological properties warrant further investigation for potential therapeutic applications. This technical guide provides a foundational understanding of this compound, summarizing its known characteristics and providing detailed protocols for its further study. The elucidation of its precise mechanism of action and the full characterization of its physicochemical properties will be crucial for its future development as a therapeutic agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capoamycin and its structural analogs, such as dioxamycin, represent a promising class of benz[a]anthraquinone antibiotics with significant biological activities. Originally isolated from Streptomyces capoamus, this compound exhibits a complex chemical architecture composed of a modified benz[a]anthraquinone chromophore, a deoxysugar moiety, and a long-chain polyene acid.[1] These compounds have garnered considerable interest within the scientific community due to their potent antimicrobial and anticancer properties.

This technical guide provides a comprehensive overview of this compound and its related compounds, with a particular focus on dioxamycin and the fradimycin subgroup. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their chemical characteristics, biological activities, and underlying mechanisms of action. This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Chemical Structures and Properties

This compound and its analogs share a common benz[a]anthraquinone core, with variations in their glycosylation patterns and the nature of the polyene acid side chain.

This compound: Isolated from Streptomyces capoamus, it is the parent compound of this family.[1]

Dioxamycin: First isolated from Streptomyces xantholiticus, and later from the marine bacterium Streptomyces cocklensis, dioxamycin is a close structural analog of this compound.[2] It is characterized as a benz[a]anthraquinone antibiotic and has been noted for its potential as a kinase inhibitor.[2]

Fradimycins: A subgroup of this compound-type antibiotics, including fradimycin A and B, were isolated from the marine-derived Streptomyces fradiae. These compounds have demonstrated both antibacterial and antitumor activities.

Biological Activity: Quantitative Data

The following tables summarize the reported in vitro biological activities of this compound and its related compounds against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
DioxamycinGram-positive bacteriaNot specified[3]
Fradimycin AStaphylococcus aureus2.0 - 6.0
Fradimycin BStaphylococcus aureus2.0 - 6.0
MK844-mF10Staphylococcus aureus2.0 - 6.0

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

CompoundCell LineCancer TypeIC50 (µM)Reference
DioxamycinVarious tumor cellsNot specifiedNot specified[3]
Fradimycin AHCT-15Colon Cancer0.13 - 6.46
Fradimycin AC6Glioma0.13 - 6.46
Fradimycin BHCT-15Colon Cancer0.13 - 6.46
Fradimycin BC6Glioma0.13 - 6.46
MK844-mF10HCT-15Colon Cancer0.13 - 6.46
MK844-mF10C6Glioma0.13 - 6.46

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of action for this compound and its analogs is not yet fully elucidated. However, their structural similarity to other quinone-containing antibiotics suggests potential interference with cellular respiration and DNA replication in susceptible bacteria.

Anticancer Mechanism of Action: Focus on Fradimycin B

Studies on fradimycin B have provided the most detailed insights into the anticancer mechanism of this compound class. Fradimycin B has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in colon cancer cells.[1]

The following diagram illustrates a hypothetical signaling pathway for fradimycin B-induced apoptosis, based on common apoptotic mechanisms.

fradimycin_b_apoptosis_pathway Fradimycin_B Fradimycin B Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Fradimycin_B->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Fradimycin_B->Apoptosis_Induction Intrinsic_Pathway Intrinsic (Mitochondrial) Pathway Apoptosis_Induction->Intrinsic_Pathway Extrinsic_Pathway Extrinsic (Death Receptor) Pathway Apoptosis_Induction->Extrinsic_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Hypothetical signaling pathway of Fradimycin B.

Dioxamycin has been described as a kinase inhibitor, suggesting that its anticancer activity may stem from the inhibition of specific protein kinases involved in cancer cell proliferation and survival.[2] However, the precise kinase targets of dioxamycin have yet to be identified.

Biosynthesis

This compound and its related compounds are polyketides, a class of secondary metabolites produced by microorganisms, particularly Streptomyces. Their biosynthesis is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). While the specific biosynthetic gene clusters for this compound and dioxamycin have not been definitively identified, a general biosynthetic pathway can be proposed based on the well-established paradigms for Type I and Type II PKS systems.

The following diagram illustrates a generalized workflow for the biosynthesis of a polyketide like this compound.

polyketide_biosynthesis_workflow Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter_Unit->PKS Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS Polyketide_Chain Nascent Polyketide Chain PKS->Polyketide_Chain Modification Post-PKS Modifications (e.g., Glycosylation) Polyketide_Chain->Modification Final_Product This compound/ Dioxamycin Modification->Final_Product

Caption: Generalized polyketide biosynthesis workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its analogs.

Isolation and Purification of this compound-type Antibiotics

The following protocol is a generalized procedure based on methods for isolating natural products from Streptomyces.

  • Fermentation: Inoculate a suitable production medium with a high-yielding strain of Streptomyces (e.g., S. capoamus or S. fradiae). Incubate under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.

  • Extraction: Separate the mycelial cake from the fermentation broth by centrifugation or filtration. Extract the mycelial cake with an organic solvent such as acetone or methanol. Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

    • Sephadex LH-20 Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent (e.g., methanol or chloroform-methanol).

    • High-Performance Liquid Chromatography (HPLC): Perform final purification of the desired compounds using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

  • Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of IC50 by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-15 colon cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the DNA content and cell cycle distribution of cells treated with a test compound.

  • Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC50 concentration for various time points (e.g., 3, 6, 12, 24 hours).[1]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key experimental protocols.

isolation_purification_workflow cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Analysis Fermentation Fermentation of Streptomyces sp. Extraction Solvent Extraction (Mycelia and Broth) Fermentation->Extraction Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Structure_Elucidation Structure Elucidation (MS, NMR, UV) HPLC->Structure_Elucidation

Caption: Isolation and purification workflow.

cell_based_assay_workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Flow Cytometry Assays Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Cell_Harvest_Fix Harvest and Fix Cells Compound_Treatment->Cell_Harvest_Fix Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50_Calc Calculate IC50 Absorbance->IC50_Calc PI_Staining Propidium Iodide Staining Cell_Harvest_Fix->PI_Staining Annexin_V_PI_Staining Annexin V/PI Staining Cell_Harvest_Fix->Annexin_V_PI_Staining Flow_Analysis Flow Cytometry Analysis PI_Staining->Flow_Analysis Annexin_V_PI_Staining->Flow_Analysis

Caption: Cell-based assay workflow.

Conclusion and Future Directions

This compound, dioxamycin, and their related compounds represent a valuable class of natural products with demonstrated antimicrobial and anticancer potential. The information compiled in this technical guide provides a solid foundation for researchers interested in exploring these molecules further.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets of these compounds, particularly the specific kinases inhibited by dioxamycin, will be crucial for understanding their therapeutic potential and for rational drug design.

  • Biosynthesis: Identifying and characterizing the complete biosynthetic gene clusters for this compound and dioxamycin will open up opportunities for biosynthetic engineering to produce novel and more potent analogs.

  • In Vivo Efficacy: While in vitro data are promising, further studies are needed to evaluate the efficacy and safety of these compounds in preclinical animal models of infection and cancer.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for this class of compounds will help to identify the key structural features responsible for their biological activity and guide the synthesis of optimized derivatives.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its related compounds for the benefit of human health.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Capoamycin from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capoamycin is a polyketide-derived antibiotic originally isolated from the soil bacterium Streptomyces capoamus.[1] It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties. Structurally, this compound features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound from Streptomyces culture, intended for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₅H₃₈O₁₀PubChem
Molecular Weight618.7 g/mol PubChem
AppearanceOrange amorphous powder[4]
Table 2: Representative Purification Summary for this compound
Purification StepTotal Volume (mL)Total Amount (mg)Purity (%)Step Yield (%)Overall Yield (%)
Culture Broth Filtrate10,000500 (estimated)5100100
Acetone Extract1,00042588585
Diaion HP-20 Column200300257059.5
Silica Gel Chromatography50150605029.8
Preparative HPLC590>956017.9

Experimental Protocols

Protocol 1: Fermentation of Streptomyces capoamus for this compound Production

This protocol details the cultivation of Streptomyces capoamus for the production of this compound.

1. Media Preparation:

  • Seed Medium (per 1 L):

    • Glucose: 15 g

    • Glycerol: 15 g

    • Malt Extract: 15 g

    • Yeast Extract: 25 g

    • Casamino Acids: 5 g

    • CaCO₃: 1 g

    • Adjust pH to 7.2 before autoclaving.

  • Production Medium (M3 Medium, per 1 L):

    • Glucose: 10.0 g

    • Yeast Extract: 1.0 g

    • Meat Extract: 4.0 g

    • Peptone: 4.0 g

    • NaCl: 2.0 g

    • Adjust pH to 7.5 before autoclaving.[2][3][5]

2. Inoculum Preparation:

  • Prepare a slant culture of Streptomyces capoamus on GYM Streptomyces Medium.

  • Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores or mycelia from the slant culture.

  • Incubate at 30°C for 48 hours on a rotary shaker at 180 rpm.

3. Production Fermentation:

  • Transfer the seed culture (8% v/v) to a 2 L flask containing 1 L of production medium.

  • Incubate at 30°C for 72 hours on a rotary shaker at 180 rpm.[2][3][5]

  • Monitor the production of this compound by analytical HPLC or bioassay against a susceptible organism (e.g., Bacillus subtilis).

Protocol 2: Extraction of this compound from Culture Broth

This protocol describes the extraction of this compound from the fermentation broth.

  • Harvest the culture broth and separate the mycelia from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

  • Extract the mycelial cake with an equal volume of acetone three times with vigorous shaking.

  • Combine the acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue contains the crude this compound extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound.

1. Diaion HP-20 Column Chromatography:

  • Pack a column with Diaion HP-20 resin and equilibrate with deionized water.

  • Load the crude aqueous extract onto the column.

  • Wash the column with deionized water to remove polar impurities.

  • Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

  • Pool the positive fractions and evaporate the solvent under reduced pressure.

2. Silica Gel Column Chromatography:

  • Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

  • Dissolve the semi-purified extract from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity.

  • Collect and analyze fractions as described above.

  • Pool the fractions containing pure or nearly pure this compound and evaporate the solvent.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the enriched this compound fraction in a suitable solvent (e.g., methanol).

  • Purify the sample using a preparative reverse-phase C18 HPLC column.

  • Suggested HPLC Parameters:

    • Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 40% to 90% B over 30 minutes.

    • Flow Rate: 10 mL/min

    • Detection: UV at 280 nm

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain pure this compound.

  • Confirm the identity and purity of the final product by analytical HPLC, mass spectrometry, and NMR.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces capoamus Strain seed_culture Seed Culture strain->seed_culture Inoculation production_culture Production Culture (10 L) seed_culture->production_culture Inoculation centrifugation Centrifugation production_culture->centrifugation acetone_extraction Acetone Extraction of Mycelia centrifugation->acetone_extraction evaporation1 Evaporation acetone_extraction->evaporation1 crude_extract Crude Extract evaporation1->crude_extract hp20 Diaion HP-20 Chromatography crude_extract->hp20 silica_gel Silica Gel Chromatography hp20->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_this compound Pure this compound (>95%) prep_hplc->pure_this compound

Caption: Overall workflow for the isolation and purification of this compound.

signaling_pathway cluster_inputs Inputs cluster_process Process Steps cluster_outputs Outputs culture_broth Culture Broth fermentation Fermentation culture_broth->fermentation solvents Solvents (Acetone, Methanol, etc.) extraction Extraction solvents->extraction resins Chromatography Resins purification Multi-step Purification resins->purification fermentation->extraction extraction->purification biomass_waste Biomass Waste extraction->biomass_waste solvent_waste Solvent Waste purification->solvent_waste purified_product Purified this compound purification->purified_product

Caption: Logical relationship of inputs, processes, and outputs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Capoamycin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capoamycin is a complex natural product belonging to the hydroxyanthraquinone class of compounds, first isolated from Streptomyces capoamus.[1][2] It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.[2] The purification of this compound from crude extracts is a critical step in its study and development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such complex natural products due to its high resolution and sensitivity.[3][4] This application note provides a detailed protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC35H38O10[1]
Molecular Weight618.7 g/mol [1]
ClassHydroxyanthraquinone[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocol: HPLC Purification of this compound

This protocol outlines a general method for the purification of this compound from a crude extract. Optimization may be required based on the specific sample matrix and HPLC system.

1. Sample Preparation

  • Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

2. HPLC Instrumentation and Conditions

The following HPLC parameters are recommended as a starting point for method development.

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 280 nm (or determined by UV-Vis scan of a crude sample)
Injection Volume 20 µL

Table 2: HPLC Parameters for this compound Purification

3. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as described in Table 2.

  • Collect fractions corresponding to the peaks of interest. The retention time of this compound will need to be determined by analyzing a reference standard or by subsequent analytical techniques (e.g., mass spectrometry).

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Illustrative Signaling Pathway: mTOR Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, the mTOR (mammalian target of rapamycin) signaling pathway is a well-established target for other complex natural products with similar biological activities, such as rapamycin.[6][7] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[7] Its dysregulation is implicated in various diseases, including cancer.[7] The diagram below illustrates a simplified overview of the mTOR signaling pathway.

mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis (Growth, Proliferation) S6K1->Protein_Synthesis Rapamycin Rapamycin (Illustrative Inhibitor) Rapamycin->mTORC1 inhibits HPLC_Purification_Workflow Crude_Extract Crude Extract (from Streptomyces capoamus) Sample_Prep Sample Preparation (Dissolution and Filtration) Crude_Extract->Sample_Prep HPLC_Purification Reverse-Phase HPLC Purification Sample_Prep->HPLC_Purification Fraction_Collection Fraction Collection HPLC_Purification->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Purity_Analysis->HPLC_Purification (re-purify if impure) Pure_this compound Pure this compound Purity_Analysis->Pure_this compound (if pure)

References

Application Notes and Protocols for Determining Capreomycin's Antimicrobial Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential in vitro assays to characterize the antimicrobial activity of capreomycin, a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB). The provided methodologies adhere to established standards, ensuring reproducibility and accuracy in research and development settings.

Mechanism of Action Overview

Capreomycin is a cyclic polypeptide antibiotic that primarily targets protein synthesis in susceptible bacteria, most notably Mycobacterium tuberculosis. Its bactericidal action stems from its ability to bind to the 70S ribosome, interfering with the translocation of tRNA and mRNA, which ultimately inhibits protein elongation and leads to cell death.[1] Evidence suggests that capreomycin interacts with both the 16S and 23S rRNA components of the ribosome, bridging the 30S and 50S subunits.[1] This interaction is thought to disrupt the association between ribosomal proteins L10 and L12, which is crucial for the recruitment of elongation factors.

cluster_ribosome Bacterial 70S Ribosome cluster_stalk Stalk 50S_subunit 50S Subunit 30S_subunit 30S Subunit L10 L10 L12 L12 L10->L12 Interaction Protein_Synthesis Protein Synthesis (Elongation) L10->Protein_Synthesis Essential for Capreomycin Capreomycin Capreomycin->50S_subunit Binds to Capreomycin->30S_subunit Binds to Capreomycin->L10 Disrupts Interaction Elongation_Factors Elongation Factors (e.g., EF-G) Elongation_Factors->L12 Recruited by Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Capreomycin's Mechanism of Action on the Bacterial Ribosome.

Minimum Inhibitory Concentration (MIC) Determination

Application Note

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] For Mycobacterium tuberculosis, which has a much slower growth rate, incubation times are significantly longer. This assay is fundamental for determining the potency of capreomycin against various mycobacterial strains and is a key parameter in susceptibility testing. The agar proportion method is considered the reference standard for M. tuberculosis complex.[1][3]

Experimental Protocol: Agar Proportion Method for M. tuberculosis

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M24).[1][3][4]

1. Materials:

  • Capreomycin sulfate powder (analytical grade)

  • Middlebrook 7H10 agar base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • Sterile distilled water

  • Petri dishes (100 x 15 mm)

  • Mycobacterium tuberculosis isolates and a reference strain (e.g., H37Rv ATCC 27294)

  • Sterile saline with 0.05% Tween 80

  • McFarland 0.5 and 1.0 turbidity standards

  • Incubator at 35-37°C with 5-10% CO₂

2. Preparation of Capreomycin Stock Solution and Drug-Containing Media:

  • Prepare a stock solution of capreomycin at 10,000 µg/mL in sterile distilled water. Filter-sterilize and store in aliquots at -70°C.

  • Prepare Middlebrook 7H10 agar according to the manufacturer's instructions, supplemented with 0.5% glycerol and 10% OADC enrichment.

  • Cool the molten agar to 48-50°C.

  • Prepare a series of agar plates containing two-fold dilutions of capreomycin to achieve final concentrations typically ranging from 0.25 to 64 µg/mL.[5] Also, prepare drug-free control plates.

  • To prepare drug-containing plates, add the appropriate volume of capreomycin stock solution to the molten agar before pouring into Petri dishes. Allow the agar to solidify at room temperature.

3. Inoculum Preparation:

  • From a fresh culture of M. tuberculosis on solid medium, transfer colonies to a tube containing sterile saline with Tween 80 and sterile glass beads.

  • Vortex for 1-2 minutes to create a uniform suspension.

  • Allow the large particles to settle for 30 minutes.

  • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁷ CFU/mL.

  • Prepare two dilutions of the standardized inoculum: a 10⁻² and a 10⁻⁴ dilution in sterile saline with Tween 80.

4. Inoculation and Incubation:

  • Inoculate each drug-containing plate and one drug-free control plate with 3 µL of the 10⁻² and 10⁻⁴ dilutions.

  • The drug-free control plate inoculated with the 10⁻⁴ dilution serves as the 1% proportion control.

  • Allow the inoculum to be absorbed into the agar.

  • Seal the plates in CO₂-permeable bags and incubate at 35-37°C in a 5-10% CO₂ atmosphere.

  • Incubate for 14-21 days, or until sufficient growth is observed on the control plates.[2][5]

5. Interpretation of Results:

  • The MIC is the lowest concentration of capreomycin that inhibits more than 99% of the bacterial population.

  • This is determined by comparing the number of colonies on the drug-containing plates to the number of colonies on the 1% proportion control plate.

  • Resistance is defined as growth on the drug-containing plate that is greater than 1% of the growth on the drug-free control.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock Prepare Capreomycin Stock Solution Media Prepare Drug-Containing 7H10 Agar Plates Stock->Media Inoculate Inoculate Drug and Control Plates Media->Inoculate Inoculum Prepare Standardized M. tuberculosis Inoculum (0.5 McFarland) Dilutions Prepare 10⁻² and 10⁻⁴ Inoculum Dilutions Inoculum->Dilutions Dilutions->Inoculate Incubate Incubate at 35-37°C with 5-10% CO₂ for 14-21 days Inoculate->Incubate Read Read Colony Counts on All Plates Incubate->Read Compare Compare Growth on Drug Plates to 1% Proportion Control Read->Compare Determine Determine MIC Compare->Determine

Workflow for MIC Determination by Agar Proportion Method.
Data Presentation: Capreomycin MIC Values

Mycobacterium SpeciesNumber of StrainsMIC Range (µg/mL)Median MIC (µg/mL)Reference
M. tuberculosis570.25 - >648[5]
M. tuberculosis (MDR)Not specifiedNot specified1[6]
M. tuberculosis (susceptible)Not specifiedNot specified2[5]
M. smegmatis1Not specified1[7]

Time-Kill Kinetic Assay

Application Note

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This assay is crucial for understanding the pharmacodynamics of capreomycin and its concentration-dependent killing effects. By exposing a standardized bacterial inoculum to various concentrations of the antibiotic and measuring the viable cell count at different time points, a killing curve can be generated.

Experimental Protocol: Time-Kill Assay for M. tuberculosis

This protocol is a general guideline and can be adapted based on specific laboratory capabilities, such as using automated luminescence readers for genetically engineered bioluminescent strains.[8]

1. Materials:

  • Capreomycin sulfate

  • Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80

  • Mycobacterium tuberculosis isolate

  • Sterile culture flasks or 24-well plates

  • Incubator at 37°C with shaking

  • Sterile saline with 0.05% Tween 80

  • Middlebrook 7H10 agar plates with 10% OADC and 0.5% glycerol

  • Spectrophotometer

2. Inoculum Preparation:

  • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Dilute the culture in fresh 7H9 broth to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.

3. Assay Procedure:

  • Prepare a series of culture flasks or wells containing 7H9 broth with capreomycin at concentrations corresponding to 0.5x, 1x, 2x, 4x, and 8x the predetermined MIC. Include a drug-free growth control.

  • Inoculate each flask or well with the standardized bacterial suspension.

  • Incubate at 37°C with continuous shaking.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each culture.

  • Prepare serial 10-fold dilutions of each aliquot in sterile saline with Tween 80.

  • Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate.

  • Incubate the plates at 37°C with 5-10% CO₂ for 21-28 days, or until colonies can be accurately counted.

4. Data Analysis:

  • Count the number of colonies on each plate and calculate the CFU/mL for each time point and capreomycin concentration.

  • Plot the log₁₀ CFU/mL versus time for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in CFU/mL.

cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Data Analysis Inoculum Prepare Standardized M. tuberculosis Inoculum (~10⁵-10⁶ CFU/mL) Cultures Set up Cultures with Varying Capreomycin Concentrations (0x, 0.5x, 1x, 2x, 4x, 8x MIC) Inoculum->Cultures Incubate Incubate Cultures at 37°C with Shaking Cultures->Incubate Sample Withdraw Aliquots at Defined Time Points (0, 24, 48, 72, 96, 168h) Incubate->Sample Periodically Dilute Perform Serial Dilutions Sample->Dilute Plate Plate Dilutions onto 7H10 Agar Dilute->Plate Incubate_Plates Incubate Plates for 21-28 Days Plate->Incubate_Plates Count Count Colonies and Calculate CFU/mL Incubate_Plates->Count Plot Plot log₁₀ CFU/mL vs. Time Count->Plot Analyze Determine Bactericidal or Bacteriostatic Activity Plot->Analyze

Workflow for Time-Kill Kinetic Assay.
Data Presentation: Hypothetical Time-Kill Assay Results for Capreomycin against M. tuberculosis

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.05.05.05.0
245.85.24.84.2
486.55.34.53.5
727.25.14.02.8
967.85.03.5<2.0
1688.54.82.8<2.0

Post-Antibiotic Effect (PAE) Determination

Application Note

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[9] This parameter is important for optimizing dosing regimens, as a prolonged PAE may allow for less frequent dosing without loss of efficacy. For antituberculosis drugs, a significant PAE can be advantageous for intermittent therapy strategies.

Experimental Protocol: PAE Determination for M. tuberculosis

1. Materials:

  • Capreomycin sulfate

  • Middlebrook 7H9 broth with supplements

  • Mycobacterium tuberculosis isolate

  • Sterile centrifuge tubes

  • Centrifuge

  • Spectrophotometer or other growth monitoring system

2. Procedure:

  • Grow M. tuberculosis in 7H9 broth to the mid-log phase.

  • Divide the culture into two flasks: a test culture and a control culture.

  • Add capreomycin to the test culture at a concentration of 4x to 8x the MIC. The control culture remains drug-free.

  • Incubate both cultures for a defined period, typically 2 hours, at 37°C with shaking.

  • After the exposure period, remove the capreomycin from the test culture by centrifugation (e.g., 10,000 x g for 10 minutes) and washing the pellet twice with pre-warmed sterile saline.

  • Resuspend the washed pellet in fresh, pre-warmed 7H9 broth.

  • Dilute the control culture to the same cell density as the test culture.

  • Monitor the growth of both the test and control cultures over time by measuring OD₆₀₀ or another suitable method for determining bacterial growth.

3. Data Analysis:

  • The PAE is calculated using the following formula: PAE = T - C

    • T = the time required for the viable count in the test culture to increase by 1 log₁₀ after drug removal.

    • C = the time required for the viable count in the control culture to increase by 1 log₁₀.

cluster_exposure Drug Exposure Phase cluster_removal Drug Removal Phase cluster_monitoring Growth Monitoring Phase Culture Grow M. tuberculosis to Mid-Log Phase Split Split Culture into Test and Control Culture->Split Expose Expose Test Culture to Capreomycin (e.g., 4x MIC for 2h) Split->Expose Remove Remove Capreomycin from Test Culture by Centrifugation and Washing Expose->Remove Resuspend Resuspend in Fresh Medium Remove->Resuspend Monitor Monitor Growth of Test and Control Cultures (e.g., OD₆₀₀) Resuspend->Monitor Calculate Calculate PAE (PAE = T - C) Monitor->Calculate

Workflow for Post-Antibiotic Effect (PAE) Determination.
Data Presentation: Expected PAE Data for Capreomycin

Drug Concentration (x MIC)Exposure Time (hours)PAE (hours)
42> 24
82> 48

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) of Capoamycin against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial activity of Capoamycin against Staphylococcus aureus, including its Minimum Inhibitory Concentration (MIC) and a detailed protocol for its determination. Additionally, a proposed mechanism of action involving the inhibition of a two-component signaling system is presented.

Introduction

This compound is an antibiotic originally isolated from the soil bacterium Streptomyces capoamus. It belongs to the benz[a]anthraquinone class of natural products and has demonstrated inhibitory activity against Gram-positive bacteria, yeasts, and fungi[1]. With the rise of antibiotic-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), the exploration of novel antimicrobial agents such as this compound is of significant interest to the scientific and drug development communities.

Quantitative Data: MIC of this compound and Related Compounds

The antimicrobial efficacy of this compound and its analogs against Staphylococcus aureus has been evaluated using standard MIC determination methods. The available data is summarized in the table below.

CompoundStaphylococcus aureus StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundFDA 209P12.5 µg/mL[2]
Fradimycin ANot Specified2.0 - 6.0 µg/mL[1][3]
Fradimycin BNot Specified2.0 - 6.0 µg/mL[1][3]
DioxamycinNot Specified2.0 - 6.0 µg/mL[1][3]
MK844-mF10Multidrug-Resistant S. aureus (MRSA) and Vancomycin-Intermediate S. aureus (VISA)Activity reported, specific MIC not provided[1]

Proposed Mechanism of Action: Inhibition of Histidine Kinase

While the precise mechanism of action for this compound against Staphylococcus aureus is still under investigation, evidence from a structurally related compound, MK844-mF10, suggests a potential target. MK844-mF10 has been shown to inhibit the activity of bacterial histidine kinases, which are key components of two-component signal transduction systems[1]. These systems are crucial for bacteria to sense and respond to environmental stimuli, including stress and the presence of antibiotics.

In S. aureus, two-component systems like VraSR are implicated in the regulation of cell wall biosynthesis and contribute to antibiotic resistance[4][5][6]. By inhibiting a sensor histidine kinase, this compound may disrupt the signaling cascade that leads to the expression of genes responsible for cell wall maintenance and resistance, thereby sensitizing the bacterium to cellular stress and other antimicrobial agents.

Below is a diagram illustrating the proposed inhibitory action of this compound on a generic two-component signaling pathway in Staphylococcus aureus.

Proposed Mechanism of this compound Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HistidineKinase Sensor Histidine Kinase (e.g., VraS) ADP ADP HistidineKinase->ADP P P HistidineKinase->P ResponseRegulator Response Regulator (e.g., VraR) ResponseRegulatorP Response Regulator-P DNA DNA GeneExpression Upregulation of Cell Wall Synthesis & Resistance Genes DNA->GeneExpression Transcription This compound This compound This compound->HistidineKinase Inhibition ATP ATP ATP->HistidineKinase P->ResponseRegulator ResponseRegulatorP->DNA Binds to Promoter

Caption: Proposed inhibition of a two-component signaling pathway by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol outlines the broth microdilution method for determining the MIC of this compound against Staphylococcus aureus. This method is a standard and widely accepted procedure in microbiology.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Staphylococcus aureus strain(s) of interest (e.g., ATCC strains, clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland standards for inoculum preparation

  • Positive control antibiotic (e.g., vancomycin)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used for this compound)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, the positive control, and the solvent control. This will bring the final volume in each well to 100 µL.

    • The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is determined by observing the turbidity in the wells. A clear well indicates no growth.

Workflow Diagram:

MIC Determination Workflow start Start prep_inoculum Prepare S. aureus inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_dilutions Prepare serial dilutions of this compound in a 96-well plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Testing Capsaicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capsaicin, the pungent compound in chili peppers, has garnered significant interest in oncology research for its potential anticancer properties.[1][2] It has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in a variety of cancer cell lines.[1][3][4][5][6] These application notes provide detailed protocols for testing the effects of capsaicin on cancer cell lines, including methodologies for assessing cell viability, apoptosis, and protein expression. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of capsaicin.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of Capsaicin on Various Cancer Cell Lines

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of capsaicin on different cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific cell line, assay method, and incubation time.

Cancer Cell LineCell TypeIncubation TimeIC50 (µM)
A549Human Lung Adenocarcinoma24h183.27
A549Human Lung Adenocarcinoma48h~200
NCI-H23Human Lung Adenocarcinoma48h~100
H60Human Leukemia24h~100
Human GlioblastomaGlioblastoma24h~200
Breast CancerBreast Adenocarcinoma72h~200
ORL-48Oral Squamous Carcinoma24h~200
AGSHuman Gastric Cancer24h253.0
HeLaHuman Cervical Cancer24h57-125 µg/l
CaSKiHuman Cervical Cancer24h57-125 µg/l
ViBoHuman Cervical Cancer24h57-125 µg/l
Hep-G2Human Liver CancerNot Specified28.0-72.0
MIA PaCa-2Human Pancreatic CancerNot Specified28.0-72.0
HTB-26Human Breast CancerNot Specified10-50
PC-3Human Prostate CancerNot Specified10-50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of capsaicin on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Capsaicin stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[7]

  • Treat the cells with various concentrations of capsaicin (e.g., 0, 50, 100, 150, 200, 250, 300 µM) for 24, 48, or 72 hours.[8]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Capsaicin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of capsaicin for 24, 48, or 72 hours.[7]

  • Harvest the cells by centrifugation at 500 x g for 5 minutes.[7]

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

  • Incubate the cells for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of capsaicin on signaling pathways involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • Capsaicin

  • 6-well plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, p-Akt, Akt, p-NF-κB, NF-κB, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Seed 1 x 10⁶ cells per well in a 6-well plate and treat with various concentrations of capsaicin for 24 hours.[10]

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.[10]

  • Load equal amounts of protein (e.g., 40 µg) onto an SDS-PAGE gel for electrophoresis.[10]

  • Transfer the separated proteins to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Capsaicin-Induced Apoptosis Pathway Capsaicin Capsaicin TRPV1 TRPV1 Activation Capsaicin->TRPV1 NFkB_inhibition NF-κB Inhibition Capsaicin->NFkB_inhibition PI3K_Akt_inhibition PI3K/Akt Inhibition Capsaicin->PI3K_Akt_inhibition Ca_influx Ca2+ Influx TRPV1->Ca_influx ROS ROS Generation Ca_influx->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_inhibition->Apoptosis PI3K_Akt_inhibition->Apoptosis

Caption: Capsaicin-induced apoptosis signaling pathway in cancer cells.

G cluster_1 Experimental Workflow for Capsaicin Testing start Start cell_culture 1. Cancer Cell Culture start->cell_culture treatment 2. Capsaicin Treatment (Varying Concentrations & Times) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot 5. Western Blot Analysis treatment->western_blot data_analysis 6. Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating capsaicin's effects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Capoamycin Fermentation Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of Capoamycin. Our aim is to provide actionable insights and detailed protocols to help optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is a complex antibiotic with a characteristic structure that includes a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.[1] It is naturally produced by the soil bacterium Streptomyces capoamus.[1]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated a range of biological activities, including the inhibition of gram-positive bacteria, yeasts, and fungi.[1] It has also been reported to induce the differentiation of mouse myeloid leukemia cells and prolong the survival periods of mice with Ehrich ascites carcinoma.[1] Newer this compound-type antibiotics have also shown significant activity against colon cancer and glioma cells.[1]

Q3: Is the complete biosynthetic pathway of this compound known?

A3: While the exact biosynthetic pathway of this compound is not fully elucidated in the provided search results, it is known to be a complex process. The biosynthesis of similar complex antibiotics, such as caprazamycins, involves a significant number of genes responsible for regulation, export, and resistance.[2][3] The biosynthesis of the unique 3-methylglutaryl moiety in the related caprazamycin involves both the caprazamycin gene cluster and the leucine/isovalerate utilization pathway of the host organism.[2]

Q4: What are the general strategies for improving the yield of secondary metabolites like this compound in Streptomyces?

A4: General strategies for enhancing the production of secondary metabolites in Streptomyces include:

  • Medium Optimization: Systematically refining the composition of the fermentation medium, including carbon and nitrogen sources, as well as trace elements.[4][5]

  • Process Parameter Optimization: Fine-tuning physical parameters such as temperature, pH, agitation, and aeration.[5][]

  • Genetic Engineering: Manipulating regulatory genes within the biosynthetic gene cluster to upregulate production. This can involve deleting repressor genes or overexpressing activator genes.[7][8]

  • Precursor Feeding: Supplementing the culture medium with known or suspected precursors of the target molecule to boost biosynthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound fermentation.

Issue 1: Low or No this compound Yield

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Medium Composition 1. Systematically evaluate different carbon and nitrogen sources. 2. Perform a "one-factor-at-a-time" (OFAT) analysis for key media components.[9] 3. Utilize statistical methods like Response Surface Methodology (RSM) for further optimization.[9][10]Identification of a more productive medium formulation, leading to a significant increase in this compound titer.
Inappropriate Fermentation Parameters 1. Optimize temperature, pH, and dissolved oxygen levels. 2. Evaluate the effect of different agitation speeds on cell growth and production.[]Enhanced cell viability and metabolic activity, resulting in improved product yield.
Genetic Regulation 1. Identify and characterize regulatory genes within the this compound biosynthetic gene cluster. 2. Consider overexpression of positive regulators or knockout of negative regulators.[7][8]Increased transcription of biosynthetic genes and a corresponding rise in this compound production.
Precursor Limitation 1. Based on the structure of this compound, identify potential biosynthetic precursors. 2. Conduct precursor feeding experiments by adding potential precursors at different growth phases.Increased availability of building blocks for this compound synthesis, potentially leading to higher yields.
Issue 2: Inconsistent this compound Production Between Batches

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Variability 1. Standardize the age and concentration of the spore suspension or vegetative inoculum. 2. Ensure consistent seed culture conditions (medium, temperature, incubation time).Reduced batch-to-batch variation in growth kinetics and final product yield.
Inconsistent Media Preparation 1. Use high-quality, consistent sources for all media components. 2. Double-check pH and sterilization procedures for all batches.Minimized variability in the chemical environment of the fermentation, leading to more reproducible results.
Fluctuations in Physical Parameters 1. Calibrate all sensors (pH, temperature, dissolved oxygen) before each fermentation run. 2. Ensure consistent agitation and aeration rates across all fermenters.Stable and reproducible fermentation conditions, reducing variability in production.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to identify the optimal concentration of a single medium component for this compound production.

Materials:

  • Streptomyces capoamus seed culture

  • Base production medium

  • Stock solutions of the component to be tested (e.g., glucose, yeast extract)

  • Shake flasks

  • Shaking incubator

  • HPLC for this compound quantification

Procedure:

  • Prepare a series of shake flasks containing the base production medium.

  • Add the component being tested to each flask at varying concentrations, keeping the volume consistent. Include a control flask with no added component.

  • Inoculate each flask with a standardized amount of S. capoamus seed culture.

  • Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm) for the desired production period.

  • At the end of the fermentation, harvest the broth from each flask.

  • Extract this compound from the broth using an appropriate solvent.

  • Quantify the this compound concentration in each extract using HPLC.

  • Plot the this compound yield against the concentration of the tested component to determine the optimal concentration.

Protocol 2: Precursor Feeding Experiment

This protocol aims to determine if the addition of a suspected precursor can enhance this compound yield.

Materials:

  • Optimized production medium

  • Streptomyces capoamus seed culture

  • Sterile stock solution of the precursor to be tested

  • Shake flasks

  • Shaking incubator

  • HPLC for this compound quantification

Procedure:

  • Prepare shake flasks with the optimized production medium.

  • Inoculate the flasks with S. capoamus seed culture and incubate under optimal conditions.

  • At a specific time point during the fermentation (e.g., early exponential phase, late exponential phase), add the sterile precursor solution to the test flasks. Include control flasks with no precursor addition.

  • Continue the incubation for the remainder of the fermentation period.

  • Harvest the broth, extract this compound, and quantify the yield using HPLC.

  • Compare the this compound yield in the precursor-fed flasks to the control flasks to assess the effect of the precursor.

Visualizations

cluster_pathway Hypothetical this compound Biosynthesis Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA Cycle) Chorismate Chorismate Pathway Primary_Metabolism->Chorismate Fatty_Acid_Metabolism Fatty Acid Metabolism Primary_Metabolism->Fatty_Acid_Metabolism Deoxysugar_Biosynthesis Deoxysugar Biosynthesis Primary_Metabolism->Deoxysugar_Biosynthesis Anthraquinone_Core Modified Benz[a]anthraquinone Core Chorismate->Anthraquinone_Core Polyketide_Synthase Polyketide Synthase (PKS) Polyketide_Synthase->Anthraquinone_Core Polyene_Chain Long Chain Polyene Acid Polyketide_Synthase->Polyene_Chain Fatty_Acid_Metabolism->Polyene_Chain Glycosylation Glycosylation Deoxysugar_Biosynthesis->Glycosylation Anthraquinone_Core->Glycosylation Polyene_Chain->Glycosylation This compound This compound Glycosylation->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

cluster_workflow Workflow for Improving this compound Yield Start Start: Low this compound Yield Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Start->Media_Optimization Analysis Analyze Yield (HPLC) Media_Optimization->Analysis Parameter_Optimization Physical Parameter Optimization (pH, Temp, DO) Parameter_Optimization->Analysis Genetic_Manipulation Genetic Manipulation (Regulator Genes) Genetic_Manipulation->Analysis Precursor_Feeding Precursor Feeding Studies Precursor_Feeding->Analysis Analysis->Parameter_Optimization Analysis->Genetic_Manipulation Analysis->Precursor_Feeding Optimized_Process Optimized Fermentation Process Analysis->Optimized_Process

Caption: Experimental workflow for yield improvement.

cluster_troubleshooting Troubleshooting Low this compound Yield Start Low Yield Detected? Check_Media Media Composition Optimal? Start->Check_Media Check_Parameters Fermentation Parameters Optimal? Check_Media->Check_Parameters No Optimize_Media Action: Optimize Media Components Check_Media->Optimize_Media Yes Check_Genetics Strain Genetics a Factor? Check_Parameters->Check_Genetics No Optimize_Parameters Action: Optimize pH, Temp, DO Check_Parameters->Optimize_Parameters Yes Genetic_Engineering Action: Engineer Regulatory Genes Check_Genetics->Genetic_Engineering Yes

References

Technical Support Center: Addressing Solubility Issues of Capoamycin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Capoamycin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural product belonging to the benz[a]anthraquinone class of antibiotics.[1][2] Its complex chemical structure, with a molecular formula of C35H38O10 and a molecular weight of 618.7 g/mol , suggests it may have poor aqueous solubility, a common challenge for complex organic molecules.[3] Poor solubility can hinder its development as a therapeutic agent, affecting absorption, bioavailability, and the ability to formulate aqueous dosage forms for in vitro and in vivo studies.

Q2: I am observing very low dissolution of this compound in my aqueous buffer. What are the initial steps I should take?

When encountering low dissolution, it is crucial to systematically evaluate your experimental setup and the properties of your this compound sample.

  • Verify Compound Integrity: Ensure the purity and integrity of your this compound sample. Impurities can sometimes affect solubility.

  • Particle Size: Visually inspect the powder. The presence of large crystals can significantly slow down the dissolution rate. A smaller particle size increases the surface area available for solvation.[4]

  • Equilibration Time: Ensure you are allowing sufficient time for the solution to reach equilibrium. For poorly soluble compounds, this can take 24 hours or longer.[6]

Q3: What are the recommended methods for experimentally determining the aqueous solubility of this compound?

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7] This involves adding an excess amount of this compound to the aqueous solvent of interest and agitating it at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method like HPLC-UV.

For higher throughput screening, kinetic solubility measurements can be performed. This typically involves preparing a concentrated stock solution of this compound in an organic solvent (e.g., DMSO) and then diluting it into the aqueous buffer. The concentration at which precipitation occurs is then determined, often by turbidimetry or UV plate readers.[5][8]

Troubleshooting Guide: Enhancing this compound Solubility

If you have confirmed low aqueous solubility of this compound, the following strategies can be employed to improve it.

Initial Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting this compound solubility issues.

G cluster_0 Initial Observation cluster_1 Problem Characterization cluster_2 Solubility Enhancement Strategies cluster_3 Outcome start Low this compound Dissolution char1 Verify Compound Purity & Integrity start->char1 char2 Assess Particle Size char1->char2 char3 Measure pH of Solution char2->char3 char4 Ensure Adequate Equilibration Time char3->char4 strat1 pH Adjustment char4->strat1 strat2 Co-solvents char4->strat2 strat3 Surfactants char4->strat3 strat4 Complexation (Cyclodextrins) char4->strat4 strat5 Particle Size Reduction char4->strat5 end Successful Solubilization strat1->end strat2->end strat3->end strat4->end strat5->end

Caption: A workflow for troubleshooting poor aqueous solubility of this compound.

Detailed Troubleshooting Steps & Methodologies

1. pH Adjustment

  • Issue: this compound solubility is low in neutral aqueous buffers.

  • Troubleshooting: Systematically vary the pH of the buffer. Since this compound's structure contains hydroxyl groups, its solubility may increase in alkaline conditions due to deprotonation.

  • Experimental Protocol: pH-Solubility Profile

    • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • Add an excess of this compound powder to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot the solubility of this compound as a function of pH.

2. Use of Co-solvents

  • Issue: pH adjustment alone is insufficient to achieve the desired concentration.

  • Troubleshooting: Introduce a water-miscible organic solvent (co-solvent) to the aqueous buffer to increase the solvent polarity and enhance the solubility of the hydrophobic this compound molecule.

  • Experimental Protocol: Co-solvent Solubility Screen

    • Select a panel of biocompatible co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), or dimethyl sulfoxide (DMSO).

    • Prepare a series of aqueous buffer solutions containing increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

    • Determine the solubility of this compound in each co-solvent mixture using the shake-flask method as described above.

    • Plot the solubility of this compound against the percentage of co-solvent.

3. Addition of Surfactants

  • Issue: this compound still exhibits poor solubility even with co-solvents, or the required co-solvent concentration is too high for the intended application.

  • Troubleshooting: Incorporate a surfactant into the aqueous medium. Surfactants form micelles that can encapsulate hydrophobic molecules like this compound, thereby increasing their apparent solubility.

  • Experimental Protocol: Surfactant Solubility Enhancement

    • Choose a non-ionic (e.g., Tween® 80, Polysorbate 20) or ionic (e.g., Sodium Dodecyl Sulfate - SDS) surfactant.

    • Prepare aqueous solutions with surfactant concentrations above the critical micelle concentration (CMC).

    • Determine the solubility of this compound in these surfactant solutions using the shake-flask method.

Advanced Solubility Enhancement Techniques

For more persistent solubility issues, consider the following advanced formulation strategies:

1. Complexation with Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and increasing solubility.[6]

  • Experimental Approach:

    • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare aqueous solutions with increasing concentrations of the cyclodextrin.

    • Determine the solubility of this compound in each solution to generate a phase-solubility diagram.

2. Particle Size Reduction

  • Mechanism: Reducing the particle size of the drug substance increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[4]

  • Techniques:

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanosuspension: Production of drug nanoparticles, which can dramatically increase the dissolution rate and saturation solubility.

The following diagram illustrates the mechanisms of these advanced techniques.

Caption: Mechanisms of advanced solubility enhancement techniques.

Quantitative Data Summary

Since specific solubility data for this compound is not publicly available, the following tables are provided as templates for researchers to record their experimental findings.

Table 1: pH-Solubility Profile of this compound

Buffer pHTemperature (°C)Measured Solubility (µg/mL)Standard Deviation
2.025
4.025
6.025
7.425
8.025
10.025

Table 2: Effect of Co-solvents on this compound Solubility in Aqueous Buffer (pH 7.4)

Co-solventConcentration (% v/v)Temperature (°C)Measured Solubility (µg/mL)Fold Increase
None0251.0
Ethanol1025
Ethanol2025
PEG 4001025
PEG 4002025
DMSO525
DMSO1025

By systematically applying these troubleshooting strategies and experimental protocols, researchers can effectively address the aqueous solubility challenges of this compound and facilitate its further investigation.

References

Optimizing Capoamycin dosage for in vitro and in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for optimizing Capoamycin dosage in in vitro and in vivo experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this potent antibiotic and antitumor agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural product originally isolated from the soil bacterium Streptomyces capoamus.[1][2] Structurally, it features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.[1] this compound has demonstrated a range of biological activities, including inhibition of Gram-positive bacteria, yeasts, and fungi.[1] Furthermore, it exhibits antitumor properties by inducing the differentiation of mouse myeloid leukemia cells and has been shown to prolong the survival of mice with Ehrlich ascites carcinoma.[1]

Q2: What are this compound-type antibiotics?

A2: this compound-type antibiotics are a class of compounds that are structurally related to this compound. A notable example is the fradimycin series, isolated from the marine bacterium Streptomyces fradiae.[1] These compounds share a similar structural core and often exhibit comparable biological activities, including both antimicrobial and antitumor effects.[1]

Q3: What is the proposed mechanism of action for the antitumor effects of this compound-type antibiotics?

A3: Studies on fradimycin B, a this compound-type antibiotic, suggest that its antitumor activity stems from its ability to induce cell cycle arrest and apoptosis.[1] Specifically, fradimycin B was found to arrest the cell cycle in the G0/G1 phase and to induce both apoptosis and necrosis in colon cancer and glioma cells.[1]

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in antimicrobial assays.

  • Possible Cause: Variability in inoculum preparation.

    • Solution: Ensure that the bacterial or fungal suspension is standardized to the correct density (e.g., 0.5 McFarland standard) before inoculation. Use a spectrophotometer for accurate measurement.

  • Possible Cause: Degradation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

  • Possible Cause: Inappropriate culture medium or incubation conditions.

    • Solution: Use the recommended growth medium and incubation temperature for the specific microbial strain being tested. Ensure consistent incubation times across experiments.[3][4]

Issue 2: High variability in IC50 values in cytotoxicity assays.

  • Possible Cause: Fluctuations in cell seeding density.

    • Solution: Ensure a uniform number of cells are seeded in each well of the microplate. Use a cell counter for accuracy and allow cells to adhere and stabilize overnight before adding the compound.

  • Possible Cause: Interference of the compound with the assay readout.

    • Solution: Some compounds can interfere with colorimetric or fluorometric assays (e.g., MTT, AlamarBlue). Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents.

  • Possible Cause: Cell line resistance or insensitivity.

    • Solution: If high concentrations of this compound are required to see an effect, consider that the chosen cell line may be resistant. It may be beneficial to test a panel of different cell lines to identify more sensitive models.

Issue 3: Poor in vivo efficacy despite promising in vitro results.

  • Possible Cause: Suboptimal drug formulation or delivery.

    • Solution: The solubility and stability of this compound in the vehicle used for injection are critical. Test different biocompatible solvents or formulations to improve bioavailability. The route of administration (e.g., intravenous, intraperitoneal, oral) can also significantly impact efficacy.[5]

  • Possible Cause: Rapid metabolism or clearance of the compound.

    • Solution: Conduct pharmacokinetic studies to determine the half-life of this compound in the animal model. This will help in optimizing the dosing schedule (e.g., more frequent administration) to maintain therapeutic concentrations.

  • Possible Cause: The chosen animal model is not appropriate.

    • Solution: The tumor microenvironment and host factors can influence drug efficacy. Ensure the selected xenograft or syngeneic model is relevant to the cancer type being studied.[6][7]

Quantitative Data Summary

The following table summarizes the reported in vitro activities of this compound-type antibiotics (Fradimycins A and B) against a bacterium and two cancer cell lines.

CompoundTarget Organism/Cell LineAssayResultReference
Fradimycins A & BStaphylococcus aureusMIC2.0 - 6.0 µg/mL[1],[8]
Fradimycins A & BColon Cancer CellsIC500.13 - 6.46 µM[1],[8]
Fradimycins A & BGlioma CellsIC500.13 - 6.46 µM[1],[8]

Detailed Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain of interest

  • Sterile DMSO (for stock solution)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension in fresh MHB to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Inoculate the Plate: Add the diluted bacterial inoculum to each well containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (MHB without inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: In Vitro Cytotoxicity Assay - MTT Method

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Sterile DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium from a stock solution in DMSO.

  • Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate IC50: Plot the percentage of cell viability versus the log of this compound concentration and determine the IC50 value using a suitable software.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor induction

  • Sterile PBS

  • Vehicle for this compound administration (e.g., a mixture of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily or every other day).

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Dosage Optimization cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies invitro_start Initial Screening mic_assay MIC Determination (Antimicrobial Activity) invitro_start->mic_assay ic50_assay IC50 Determination (Antitumor Activity) invitro_start->ic50_assay diff_assay Differentiation Assay (Leukemia Cells) invitro_start->diff_assay invivo_start Promising In Vitro Results ic50_assay->invivo_start Lead Compound Identification pk_studies Pharmacokinetic Studies invivo_start->pk_studies efficacy_studies Efficacy in Animal Models pk_studies->efficacy_studies toxicology Toxicology Assessment efficacy_studies->toxicology optimal_dose Optimal Dosage Determination toxicology->optimal_dose

Caption: Workflow for this compound dosage optimization.

Mechanism_of_Action Proposed Antitumor Mechanism of this compound-Type Antibiotics cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound-Type Antibiotic g1_s_transition G1/S Phase Transition This compound->g1_s_transition pro_apoptotic Pro-Apoptotic Signals This compound->pro_apoptotic g0_g1_arrest G0/G1 Phase Arrest g1_s_transition->g0_g1_arrest Inhibition tumor_inhibition Tumor Growth Inhibition g0_g1_arrest->tumor_inhibition Leads to apoptosis Apoptosis & Necrosis pro_apoptotic->apoptosis Activation apoptosis->tumor_inhibition Leads to

Caption: Proposed antitumor mechanism of this compound.

References

Identifying and characterizing degradation products of Capoamycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the degradation products of Capoamycin. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: As of November 2025, specific degradation studies on this compound are not extensively available in the public domain. The guidance provided herein is based on the known chemical properties of its structural motifs—a hydroxyanthraquinone core and a polyene acid chain—and general principles of forced degradation studies for complex antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkage in the polyene acid side chain and the glycosidic bond of the deoxysugar unit are prone to cleavage under acidic or basic conditions.

  • Oxidation: The polyene chain, with its multiple conjugated double bonds, is susceptible to oxidation, potentially leading to the formation of epoxides, peroxides, and cleavage products. The hydroquinone moiety of the anthraquinone core is also prone to oxidation.

  • Photodegradation: Both the anthraquinone chromophore and the polyene chain are known to be light-sensitive and can degrade upon exposure to UV and visible light.[1]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.

Q2: What are the initial steps to identify this compound degradation products?

A2: The initial step is to perform forced degradation (stress testing) studies. This involves subjecting this compound to various stress conditions to generate its degradation products in a controlled manner.[2] The goal is to achieve a target degradation of 5-20%.[3] Over-stressing may lead to secondary degradation products not typically seen under normal storage conditions.[2]

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique for separating this compound from its degradation products.[4]

  • Detection: A Photo-Diode Array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the parent drug and its degradants.[5] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is crucial for obtaining molecular weight information and fragmentation patterns of the degradation products, which aids in their structural elucidation.[6][7]

  • Structural Confirmation: For unambiguous structure determination of major degradation products, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.[6][7]

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Possible Causes Troubleshooting Steps
Poor resolution between this compound and degradation peaks Inappropriate mobile phase composition (pH, organic modifier ratio).Column degradation.Optimize mobile phase pH and gradient.Use a new column or a different stationary phase.Employ a guard column to protect the analytical column.[8]
Peak tailing or fronting Column overload.Sample solvent incompatible with mobile phase.Interaction of analytes with active sites on the column.Reduce sample concentration or injection volume.Dissolve the sample in the mobile phase.Use a mobile phase modifier (e.g., triethylamine) for basic compounds or use a higher coverage column packing.[9]
Noisy or drifting baseline Impure solvents or reagents.Air bubbles in the system.Detector issues.Use high-purity, filtered, and degassed solvents.Purge the pump and detector.Ensure the detector lamp is functioning correctly and the system is at thermal equilibrium.[8]
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Temperature variations.Ensure proper mixing and degassing of the mobile phase.Check for leaks in the pump and fittings.Use a column oven to maintain a constant temperature.[9]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the general conditions for stress testing. The concentration of the stressing agent and the duration of exposure should be adjusted to achieve the target degradation of 5-20%.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. Incubate at 60°C for a predefined period. Neutralize the solution before analysis.[2]

  • Basic Hydrolysis: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a predefined period. Neutralize the solution before analysis.[2]

  • Oxidative Degradation: Mix the stock solution with 3% to 30% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a predefined period.[10]

  • Thermal Degradation: Store the solid this compound powder and its solution at an elevated temperature (e.g., 60-80°C) for a predefined period.[4]

  • Photolytic Degradation: Expose the this compound solution in a chemically inert, transparent container to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[2][11] A control sample should be kept in the dark under the same conditions.

3. Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, PDA detector, and a mass spectrometer.

2. Chromatographic Conditions (Starting Point):

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 10 mM ammonium formate or ammonium acetate in water (adjust pH with formic acid or acetic acid).

    • B: Acetonitrile or Methanol.

  • Elution: A gradient elution is recommended to separate compounds with a wide range of polarities. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • PDA: Monitor at a wavelength where this compound has significant absorbance (e.g., based on its UV-Vis spectrum).

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to detect a wide range of potential degradation products.

3. Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound
Stress ConditionReagent/ParameterConcentration/LevelTemperatureDurationExpected Degradation Pathway
Acidic Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M60°CTo be determinedHydrolysis of ester and glycosidic bonds
Basic Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRoom Temp - 40°CTo be determinedHydrolysis of ester and glycosidic bonds
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureTo be determinedOxidation of polyene chain and hydroquinone
Thermal Heat60°C - 80°CTo be determinedAcceleration of hydrolysis and oxidation
Photolytic Light Exposure>1.2 million lux hoursAmbientTo be determinedPhotodegradation of anthraquinone and polyene

Note: The duration for each stress condition needs to be optimized to achieve 5-20% degradation of this compound.

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Solution acid Acidic Hydrolysis This compound->acid Expose to Stress base Basic Hydrolysis This compound->base Expose to Stress oxidation Oxidation This compound->oxidation Expose to Stress thermal Thermal Stress This compound->thermal Expose to Stress photo Photolytic Stress This compound->photo Expose to Stress hplc Stability-Indicating HPLC-PDA acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis hplc->lcms Identify Degradation Products characterization Isolation & NMR Characterization lcms->characterization Confirm Structure

Caption: Workflow for the identification and characterization of this compound degradation products.

signaling_pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation (Peroxide) This compound->oxidation photodegradation Photodegradation (UV/Vis Light) This compound->photodegradation hydrolyzed_products Hydrolyzed Aglycone & Polyene Acid hydrolysis->hydrolyzed_products oxidized_products Epoxides, Cleavage Products oxidation->oxidized_products photo_products Photodegraded Chromophore & Polyene photodegradation->photo_products

Caption: Potential degradation pathways of this compound based on its chemical structure.

References

Methods to prevent the degradation of Capoamycin during storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the currently available data for polyene macrolide antibiotics, a class of compounds to which Capoamycin is presumed to belong. Due to a lack of specific stability data for this compound, this guide has been developed using well-studied related compounds such as Amphotericin B and Nystatin as surrogates. Researchers should validate these recommendations for their specific this compound formulation and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during storage?

A1: Based on data from related polyene macrolides, this compound is likely susceptible to degradation from three main factors:

  • Light (Photodegradation): Exposure to light, particularly UV light, can cause rapid degradation of the polyene structure.[1][2]

  • pH Extremes (Hydrolysis): this compound is expected to be most stable in a neutral pH range. Acidic and alkaline conditions can catalyze hydrolytic degradation of the macrolide ring.

  • Oxidation: The conjugated double bond system in the polyene structure is susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at 2-8°C for long-term storage.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For solutions, purging with an inert gas like nitrogen or argon can help to minimize oxidation. For solid forms, storage in a tightly sealed container is recommended.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change, such as turning yellow or brown, is often an indication of degradation, particularly the breakdown of the polyene chromophore responsible for its characteristic UV-Vis spectrum. This can be caused by exposure to light, extreme pH, or oxidation. It is recommended to discard any discolored solution and prepare a fresh batch.

Q4: Can I filter-sterilize my this compound solution?

A4: Polyene macrolides like Amphotericin B have poor aqueous solubility and can form colloidal suspensions.[3] Attempting to filter-sterilize these solutions through a 0.22 µm filter may result in loss of the active compound. The solubility of this compound in your chosen solvent system should be considered. If filtration is necessary, a compatibility study should be performed to assess potential loss of the compound.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.1. Prepare fresh solutions of this compound from a new stock. 2. Ensure stock solutions are stored protected from light at 2-8°C. 3. Check the pH of your experimental medium; polyenes are most stable around neutral pH.
Precipitate forms in my aqueous this compound solution. Poor solubility of this compound in aqueous media.1. Consider using a co-solvent such as DMSO or DMF to prepare a concentrated stock solution before diluting into your aqueous medium. 2. Investigate the use of solubilizing agents or formulation strategies such as lipid-based formulations, if compatible with your experimental design.
Inconsistent results between experiments. Degradation of this compound stock solution over time.1. Prepare fresh stock solutions more frequently. 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and exposure to air. 3. Perform a stability check of your stock solution using a stability-indicating method like HPLC (see Experimental Protocols).

Data Presentation

Table 1: Stability of a Representative Polyene Macrolide (Nystatin) Under Various Stress Conditions

Stress ConditionTimeApproximate Degradation (%)Primary Degradation Pathway
Photodegradation
UV Light (366 nm)1 min~6%Photochemical oxidation/isomerization
5 min~28%
10 min~49%
pH-Dependent Degradation
Acidic (pH < 4)24 hoursSignificantAcid-catalyzed hydrolysis, Oxidation
Neutral (pH 5-7)24 hoursMinimalSlow oxidation
Alkaline (pH > 9)24 hoursSignificantBase-catalyzed hydrolysis
Oxidative Degradation
3% H₂O₂24 hoursSignificantOxidation of the polyene chain

Note: Photodegradation percentages were estimated based on the first-order rate constant (k = 0.0929 min⁻¹) for nystatin photodegradation.[1][2][4] Data for pH and oxidative degradation are qualitative and based on general findings for polyene macrolides. Actual degradation rates will depend on the specific conditions (temperature, light intensity, etc.) and formulation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated method for Nystatin and is intended to serve as a starting point for the development of a stability-indicating assay for this compound.

1. Objective: To quantify the amount of intact this compound in the presence of its degradation products.

2. Materials:

  • This compound reference standard

  • HPLC grade methanol

  • HPLC grade water

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water (or an appropriate buffer system). A starting point could be a gradient from 30% methanol to 90% methanol over 20 minutes. The exact gradient should be optimized to achieve separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Polyene macrolides have characteristic UV spectra with multiple absorption maxima. Monitor at a primary maximum (e.g., 305 nm) and consider using a photodiode array (PDA) detector to monitor peak purity.

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration (e.g., 50 µg/mL).

5. Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study:

  • Acid Hydrolysis: Incubate a sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Incubate a sample with 3% H₂O₂ at room temperature for 24 hours.

  • Photodegradation: Expose a sample to a UV lamp (e.g., 254 nm or 366 nm) for 24 hours.

  • Thermal Degradation: Incubate a sample at 80°C for 24 hours.

6. Analysis: Inject the prepared samples and the stressed samples into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact this compound peak, and there is a corresponding decrease in the area of the parent peak.

Visualizations

cluster_degradation This compound Degradation Pathways cluster_stressors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Light Light Light->this compound Photodegradation pH pH pH->this compound Hydrolysis Oxygen Oxygen Oxygen->this compound Oxidation

Caption: Major degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Sample Preparation Stress Apply Stress (Light, pH, Temp, Oxidant) Start->Stress HPLC HPLC Analysis Stress->HPLC Data Data Analysis (Peak Area, Purity) HPLC->Data End Assess Stability Data->End

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: Overcoming Capreomycin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Capreomycin. This resource provides troubleshooting guidance and frequently asked questions to address challenges related to bacterial resistance to this critical antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Capreomycin?

A: Capreomycin is a cyclic peptide antibiotic that primarily functions by inhibiting protein synthesis in bacteria.[1] It binds to the 70S ribosome, interfering with the elongation phase of protein synthesis.[1] This interaction can lead to misreading of the mRNA template and obstruction of the translocation of tRNA and mRNA, ultimately disrupting the production of essential proteins for bacterial survival.[1][2][3]

Q2: What are the most common genetic mutations associated with Capreomycin resistance?

A: The most frequently cited mutations conferring Capreomycin resistance are found in the rrs and tlyA genes.

  • rrs gene: This gene encodes the 16S rRNA, a key component of the ribosome. Mutations in this gene, particularly A1401G, C1402T, and G1484T, are strongly associated with resistance to Capreomycin and often show cross-resistance with other aminoglycosides like Kanamycin and Amikacin.[4][5][6]

  • tlyA gene: This gene encodes an rRNA methyltransferase that modifies the ribosome.[4][7] Mutations or inactivation of the tlyA gene can confer resistance to Capreomycin.[8][9][10][11]

Q3: My bacterial strain is showing unexpected resistance to Capreomycin. What are the initial troubleshooting steps?

A: If you observe unexpected resistance, consider the following:

  • Confirm the MIC: Re-determine the Minimum Inhibitory Concentration (MIC) using a standardized method like broth microdilution to ensure the initial result was not an artifact.

  • Purity of Culture: Verify the purity of your bacterial culture to rule out contamination with a resistant organism.

  • Drug Integrity: Ensure the Capreomycin stock solution is correctly prepared, stored, and has not expired.

  • Genetic Analysis: Sequence the rrs and tlyA genes to check for known resistance mutations.

Q4: Is there cross-resistance between Capreomycin and other antibiotics?

A: Yes, significant cross-resistance is observed, particularly with the aminoglycosides Kanamycin and Amikacin, as well as Viomycin.[5][9] This is often due to mutations in the rrs gene, which can affect the binding site of these drugs.[5] For example, the A1401G mutation in rrs is a strong predictor of cross-resistance between Capreomycin, Kanamycin, and Amikacin.[12]

Q5: Can a strain be genetically resistant but appear phenotypically susceptible?

A: Yes, discordance between genotype and phenotype can occur. For instance, some clinical isolates with the rrs A1401G mutation, a known resistance marker, have shown susceptibility to Capreomycin in standard agar-based drug susceptibility testing.[12] This highlights the importance of using both genotypic and phenotypic methods for a comprehensive resistance profile.

Troubleshooting Guides

Guide 1: Investigating Unexpected Capreomycin Resistance

Problem: A previously susceptible bacterial strain now exhibits resistance to Capreomycin in vitro.

Troubleshooting Step Action Expected Outcome
1. Verify Experimental Conditions Re-run the susceptibility test with a fresh batch of media, a new aliquot of Capreomycin, and a control susceptible strain.The control strain should be susceptible. If not, the issue may lie with the reagents or protocol.
2. Confirm Strain Identity and Purity Perform 16S rRNA sequencing or another molecular identification method and streak the culture on agar to check for colony morphology consistency.Confirms that the correct strain is being tested and that it is not contaminated.
3. Determine Minimum Inhibitory Concentration (MIC) Perform a broth microdilution or agar dilution assay to quantify the level of resistance.Provides a quantitative measure of resistance (MIC value) which can be compared to known resistance levels.
4. Screen for Known Resistance Mutations Extract genomic DNA and perform PCR and Sanger sequencing of the rrs (specifically the 1400 region) and tlyA genes.Identifies the presence or absence of common mutations associated with Capreomycin resistance.
5. Investigate Novel Resistance Mechanisms If no known mutations are found, consider whole-genome sequencing to identify novel mutations or the presence of resistance-conferring plasmids or efflux pumps.May reveal new mechanisms of resistance specific to the strain under investigation.
Guide 2: Inconsistent MIC Results for Capreomycin

Problem: High variability in Capreomycin MIC values across replicate experiments.

Troubleshooting Step Action Expected Outcome
1. Standardize Inoculum Preparation Ensure a consistent bacterial cell density in the inoculum for each experiment, typically by adjusting to a specific McFarland standard.Reduces variability in the starting number of bacteria, which can affect the time to visible growth and the apparent MIC.
2. Check Drug Preparation and Storage Prepare fresh Capreomycin stock solutions. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C.Ensures the potency of the antibiotic is consistent across experiments.
3. Review Incubation Conditions Maintain consistent incubation time, temperature, and aeration for all replicates.Environmental factors can influence bacterial growth rates and drug efficacy.
4. Use Standardized Testing Methods Adhere strictly to established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), for susceptibility testing.[13]Minimizes procedural variability that can lead to inconsistent results.

Data Presentation

Table 1: Common Genetic Loci and Mutations Associated with Capreomycin Resistance
GeneMutation ExampleConsequenceAssociated Cross-Resistance
rrsA1401GAlteration of the ribosomal drug-binding siteKanamycin, Amikacin[4][5]
rrsC1402TAlteration of the ribosomal drug-binding siteKanamycin, Viomycin[5][11]
rrsG1484TAlteration of the ribosomal drug-binding siteKanamycin, Amikacin[5][12]
tlyAFrameshift/NonsenseInactivation of rRNA methyltransferaseViomycin[8][11]
Table 2: Example MIC Values for Capreomycin in Mycobacterium tuberculosis
Strain TypeGenetic MarkerTypical Capreomycin MIC (µg/mL)
Wild-Type (Susceptible)Wild-type rrs and tlyA2 - 8[12]
Resistantrrs C1402T40[12]
Highly Resistantrrs G1484T>320[12]
Resistant (tlyA deficient)tlyA mutation/deletion>40[14]

Experimental Protocols

Protocol 1: Broth Microdilution for Capreomycin MIC Determination

This protocol is a generalized method and may need optimization for specific bacterial species.

  • Preparation:

    • Prepare a 2X stock solution of Capreomycin in an appropriate sterile solvent.

    • Prepare a 2X concentration of the appropriate bacterial growth medium (e.g., Middlebrook 7H9 for Mycobacterium).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it according to the specific protocol for the bacterial species to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution:

    • Dispense 100 µL of sterile diluent (e.g., water or saline) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the 2X Capreomycin stock solution to well 1.

    • Transfer 100 µL from well 1 to well 2, mixing thoroughly. Repeat this two-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the drug.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Add 100 µL of sterile medium to well 12.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature and duration for the bacterial species being tested.

  • Reading Results:

    • The MIC is the lowest concentration of Capreomycin that completely inhibits visible growth of the bacteria.

Visualizations

Diagram 1: Capreomycin Mechanism of Action and Resistance

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms CAP Capreomycin Ribosome 70S Ribosome CAP->Ribosome Binds to Protein Protein Synthesis Ribosome->Protein Mediates Inhibited Inhibition Ribosome->Inhibited Viable Bacterial Viability Protein->Viable Inhibited->Viable Prevents rrs rrs gene mutation rrs->Ribosome Alters binding site tlyA tlyA gene mutation tlyA->Ribosome Prevents methylation

Caption: Mechanism of Capreomycin action and key resistance pathways.

Diagram 2: Troubleshooting Workflow for Unexpected Resistance

G Start Unexpected Resistance Observed CheckReagents Verify Reagents & Controls Start->CheckReagents CheckCulture Confirm Culture Purity CheckReagents->CheckCulture Reagents OK IssueFound Issue with Reagents/Culture CheckReagents->IssueFound Issue Found QuantifyMIC Quantify MIC CheckCulture->QuantifyMIC Culture Pure CheckCulture->IssueFound Contaminated SequenceGenes Sequence rrs & tlyA genes QuantifyMIC->SequenceGenes MutationsFound Known Mutations Found? SequenceGenes->MutationsFound WGS Consider Whole Genome Sequencing MutationsFound->WGS No ReportResistant Report as Genotypically Resistant MutationsFound->ReportResistant Yes InvestigateNovel Investigate Novel Mechanism WGS->InvestigateNovel

References

Technical Support Center: Enhancing Capsaicin Stability for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the experimental use of Capsaicin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My capsaicin solution appears to be degrading over time, leading to inconsistent results. What are the common causes of capsaicin instability?

A1: Capsaicin can be susceptible to degradation, primarily through oxidation and photodegradation. Several factors can contribute to its instability in experimental settings:

  • Exposure to Light: Capsaicin is light-sensitive. Prolonged exposure to ambient or UV light can lead to its degradation.

  • Presence of Oxidizing Agents: Reactive oxygen species in the solvent or exposure to air can cause oxidative degradation.[1]

  • Inappropriate pH: The pH of the solution can affect the stability of capsaicin.[2]

  • High Temperatures: Elevated temperatures can accelerate the degradation process.[1]

  • Improper Storage: Not storing the compound under recommended conditions (e.g., cool, dark, and airtight) will lead to degradation.

Q2: What are the recommended storage conditions for capsaicin and its solutions?

A2: To ensure the stability of capsaicin, it is crucial to store it properly. For solid capsaicin, store it in a tightly sealed container in a refrigerator at 2°C - 8°C, protected from light.[3] For solutions, it is best to prepare them fresh. If storage is necessary, store aliquots in airtight, light-protecting vials at -20°C.

Q3: I am observing poor solubility and precipitation of capsaicin in my aqueous buffer. How can I improve its solubility and stability in solution?

A3: Capsaicin has poor aqueous solubility. To improve this and enhance its stability in solution for in vitro experiments, consider the following formulation strategies:

  • Use of Co-solvents: Dissolving capsaicin in a small amount of a biocompatible organic solvent like ethanol or DMSO before diluting it in your aqueous buffer can improve solubility.

  • Solid Dispersions: Preparing a solid dispersion of capsaicin with a polymer carrier can enhance its solubility and dissolution rate.[4][5]

  • Encapsulation: Encapsulating capsaicin in nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation and improve its delivery in cell culture experiments.[6]

Q4: How can I prepare a more stable formulation of capsaicin for oral administration in animal studies?

A4: For in vivo oral studies, enhancing both stability and bioavailability is key. A recommended approach is the preparation of sustained-release matrix pellets. This formulation protects capsaicin from the harsh gastric environment and allows for a gradual release, improving its absorption and overall bioavailability.[5]

Data on Capsaicin Formulations

The following tables summarize quantitative data on different capsaicin formulations designed to improve its stability and bioavailability.

Table 1: Comparison of Oral Bioavailability for Different Capsaicin Formulations in Rabbits [5]

Formulation TypeMean AUC (ng/mL*h)Relative Bioavailability (%)
Free Capsaicin156.3 ± 34.5100
Matrix Pellets309.5 ± 45.1198
Sustained-Release Matrix Pellets834.7 ± 98.2534

Table 2: Encapsulation Efficiency of PLGA Nanoparticles for Capsaicin [6]

FormulationEncapsulation Efficiency (%)
PLGA-Capsaicin Nanoparticles96

Experimental Protocols

Protocol 1: Preparation of Capsaicin Solid Dispersion [5]

This protocol describes the solvent evaporation method to prepare a solid dispersion of capsaicin, enhancing its solubility.

  • Dissolution: Dissolve capsaicin and a carrier polymer (e.g., PVP K30) in a suitable solvent like ethanol.

  • Evaporation: Use a rotary evaporator at 60°C to evaporate the solvent until a ropy mass is formed.

  • Complete Drying: Further dry the mixture at 80°C to remove any residual solvent.

  • Solidification: Place the mixture in a freezer at -20°C for 4 hours to obtain a solidified mass.

  • Drying and Sizing: Dry the solidified mass in a vacuum chamber for 24 hours. Gently triturate the solid dispersion into a powder using a mortar and pestle and pass it through an 80-mesh screen.

  • Storage: Store the resulting powder in a desiccator.

Protocol 2: In Vitro Release Study of Capsaicin from a Formulation [7]

This protocol outlines a dialysis membrane method to assess the release profile of capsaicin from a topical formulation.

  • Apparatus: Use a dialysis membrane setup with an acceptor compartment containing a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Preparation: Place a known amount of the capsaicin formulation into the dialysis membrane bag.

  • Incubation: Incubate the setup at 34°C with magnetic stirring (250 rpm).

  • Sampling: At predetermined time points, withdraw aliquots (e.g., 1 mL) from the acceptor compartment.

  • Replacement: After each withdrawal, replace the sampled volume with an equal volume of fresh release medium.

  • Analysis: Quantify the amount of released capsaicin in the withdrawn aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Visual Guides

The following diagrams illustrate workflows and logical relationships relevant to enhancing the stability of capsaicin for experimental use.

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Inconsistent Results/ Degradation Causes Identify Potential Causes: - Light Exposure - Oxidation - pH - Temperature Problem->Causes Storage Optimize Storage (Cool, Dark, Airtight) Causes->Storage Formulation Improve Formulation (e.g., Solid Dispersion) Causes->Formulation Validation Assess Stability/ Performance Storage->Validation Formulation->Validation

Caption: Troubleshooting workflow for addressing Capsaicin instability.

formulation_strategies cluster_goal Primary Goal cluster_approaches Formulation Approaches cluster_outcomes Expected Outcomes Goal Enhance Capsaicin Stability & Bioavailability SD Solid Dispersion Goal->SD Pellets Sustained-Release Matrix Pellets Goal->Pellets Nano Nanoparticle Encapsulation Goal->Nano Solubility Improved Solubility SD->Solubility Bioavailability Increased Bioavailability Pellets->Bioavailability Protection Protection from Degradation Pellets->Protection Nano->Protection

Caption: Strategies for enhancing Capsaicin stability and bioavailability.

References

Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Capoamycin" is not extensively characterized in scientific literature. The information available is limited, and detailed studies on its off-target effects are not publicly accessible. This guide will provide general strategies to minimize off-target effects applicable to small molecules in cell-based assays, with a specific focus on the well-documented antibiotic, Capreomycin , as a practical example. The principles and methodologies described herein are broadly applicable to other research compounds.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in cell-based assays?

Q2: What is the known mechanism of action of Capreomycin and its potential for off-target effects?

Capreomycin is a cyclic peptide antibiotic primarily used to treat multidrug-resistant tuberculosis.[5][6] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 70S ribosome, specifically interacting with both the 16S and 23S rRNA.[5][7][8] This binding disrupts the translocation step of elongation and can lead to the production of abnormal proteins, which is ultimately fatal to the bacteria.[8][9] While its primary target is the bacterial ribosome, high concentrations or prolonged exposure in mammalian cell-based assays could potentially lead to off-target effects due to less specific interactions with cellular components. Clinically, Capreomycin is associated with nephrotoxicity (kidney damage) and ototoxicity (hearing damage), which represent off-target effects in humans.[6][10]

Q3: What are the initial steps to suspect and identify potential off-target effects of a compound like Capreomycin in my cell-based assay?

Several observations can indicate potential off-target effects:

  • Unexpected cellular phenotypes: The observed cellular response is inconsistent with the known function of the intended target.

  • High cytotoxicity at low concentrations: The compound is toxic to cells at concentrations where the on-target effect is not expected to be saturated.

  • Discrepancies across different cell lines: The compound shows significantly different effects in various cell lines that all express the intended target.

  • Inconsistent results with other tool compounds: The compound's effects differ from other known inhibitors or activators of the same target.

Troubleshooting Guide: Strategies to Minimize Off-Target Effects

This guide provides a systematic approach to identifying and mitigating off-target effects during your cell-based experiments.

Optimization of Experimental Conditions

Issue: Observed cellular phenotype may be a result of excessively high compound concentration leading to non-specific interactions.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range. The goal is to use the lowest concentration that elicits the desired on-target effect.

  • Time-Course Experiment: Evaluate the effect of the compound over different incubation times. Shorter incubation times may be sufficient to observe the on-target effect while minimizing the accumulation of off-target effects.

Table 1: Example Dose-Response Data for Compound X in a Cell Viability Assay

Concentration (µM)Cell Viability (%)On-Target Biomarker Modulation (%)
0.198 ± 25 ± 1
195 ± 352 ± 4
1065 ± 595 ± 3
10020 ± 498 ± 2

In this example, 10 µM appears to be a more optimal concentration for studying the on-target effect, as it provides maximal target engagement with significantly less cytotoxicity compared to 100 µM.

Target Engagement and Selectivity Profiling

Issue: The observed effect may not be due to the direct interaction of the compound with the intended target.

Troubleshooting Steps:

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target within the cell. Techniques like cellular thermal shift assay (CETSA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET) can be employed.

  • Selectivity Profiling: Screen the compound against a panel of related and unrelated targets (e.g., kinase panels, receptor panels) to identify potential off-target interactions. Commercial services are available for broad selectivity profiling.

Genetic Approaches for Target Validation

Issue: The cellular phenotype might be independent of the intended target's activity.

Troubleshooting Steps:

  • Gene Knockout/Knockdown: Use CRISPR/Cas9 or RNA interference (siRNA, shRNA) to eliminate or reduce the expression of the intended target. If the compound's effect is diminished or abolished in these modified cells, it provides strong evidence for on-target activity.

  • Overexpression of the Target: Overexpressing the target protein may sensitize the cells to the compound, leading to a more potent effect at lower concentrations.

  • Mutation of the Target: Introduce mutations in the target protein that are known to alter the compound's binding. If the compound's effect is lost in cells expressing the mutant protein, this confirms the on-target mechanism.

Experimental Protocols

Protocol 1: Determining Optimal Compound Concentration using a Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (inhibitory concentration 50%).

Protocol 2: Validating On-Target Effect using CRISPR/Cas9 Knockout
  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9 expression vector. A non-targeting gRNA should be used as a control.

  • Transfection: Transfect the cells with the Cas9/gRNA expression vector.

  • Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance) and isolate single-cell clones.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing.

  • Compound Treatment: Treat the validated knockout cells and control cells (expressing the non-targeting gRNA) with the compound at the previously determined optimal concentration.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell migration, cytokine production, etc.) to assess the effect of the compound in both knockout and control cells. A diminished effect in the knockout cells indicates an on-target mechanism.

Visualizations

G cluster_0 Initial Observation cluster_1 Experimental Optimization cluster_2 Target Validation cluster_3 Outcome A Unexpected Phenotype or High Cytotoxicity B Dose-Response Curve A->B Optimize Concentration C Time-Course Analysis A->C Optimize Time D Target Engagement Assay (e.g., CETSA) B->D C->D E Selectivity Profiling D->E Assess Specificity F Genetic Validation (CRISPR/siRNA) E->F Confirm with Genetics G On-Target Effect Confirmed F->G Effect is Target-Dependent H Off-Target Effect Identified F->H Effect is Target-Independent

Caption: Workflow for troubleshooting and minimizing off-target effects.

G cluster_0 Capreomycin Mechanism of Action cluster_1 Process cluster_2 Consequence Capreomycin Capreomycin Binding Binding to Ribosome Capreomycin->Binding Ribosome Bacterial 70S Ribosome (16S & 23S rRNA) Ribosome->Binding Inhibition Inhibition of Translocation Binding->Inhibition Protein_Synthesis_Block Protein Synthesis Inhibition Inhibition->Protein_Synthesis_Block Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Cell_Death

Caption: Simplified signaling pathway of Capreomycin's mechanism of action.

References

Validation & Comparative

A Comparative Analysis of the Antitumor Efficacy of Capoamycin and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of antitumor antibiotics, both Capoamycin and the widely-used chemotherapeutic agent doxorubicin have demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their antitumor activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating their potential therapeutic applications. While doxorubicin is a well-established anthracycline with a broad spectrum of activity, this compound is a less common antibiotic, with recent research focusing on its analogs. This comparison aims to collate and present the existing data on both agents in a clear, structured format.

I. Quantitative Assessment of Antitumor Activity

The in vitro cytotoxicity of this compound-related compounds and doxorubicin has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Table 1: In Vitro Cytotoxicity (IC50) of this compound-related Compounds and Doxorubicin against Various Cancer Cell Lines
Cell LineCancer TypeThis compound-related CompoundIC50 (µM)Doxorubicin IC50 (µM)
HCT-15Colon CancerFradimycin A2.31-
HCT-15Colon CancerFradimycin B1.25-
HCT-15Colon CancerMK844-mF106.46-
HT-29Colon Cancer--0.88[1]
HCT116Colon Cancer--0.96[1]
U87 MGGliomaFradimycin A0.23-
U87 MGGliomaFradimycin B0.13-
U87 MGGliomaMK844-mF101.55-
U251GliomaFradimycin A0.82-
U251GliomaFradimycin B0.34-
U251GliomaMK844-mF102.76-
SHG44GliomaFradimycin A1.23-
SHG44GliomaFradimycin B0.55-
SHG44GliomaMK844-mF104.32-
C6GliomaFradimycin A1.89-
C6GliomaFradimycin B0.98-
C6GliomaMK844-mF105.12-

Note: Data for this compound-related compounds (Fradimycin A, Fradimycin B, and MK844-mF10) are from a single study and a direct comparison with doxorubicin under the same experimental conditions is not available. The IC50 values for doxorubicin are sourced from separate studies.

II. In Vivo Antitumor Efficacy

Both this compound and doxorubicin have been evaluated in the Ehrlich ascites carcinoma (EAC) murine model.

Table 2: In Vivo Antitumor Activity in Ehrlich Ascites Carcinoma Model
CompoundDosageEffect
This compoundNot specifiedProlonged survival periods of mice[2][3]
Doxorubicin2 mg/kgSignificant reduction in tumor volume and weight[4]

III. Mechanisms of Action and Signaling Pathways

This compound and its Analogs

The precise molecular mechanism of this compound's antitumor activity is not fully elucidated. However, studies on its close analog, fradimycin B, have shown that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase in colon cancer and glioma cells.[2] The induction of apoptosis is a key mechanism for the elimination of cancerous cells.

Doxorubicin

Doxorubicin exerts its anticancer effects through multiple mechanisms:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting the synthesis of macromolecules.[5][6]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[5][6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin is known to generate free radicals, which cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[6]

The signaling pathways involved in doxorubicin-induced apoptosis are complex and can involve the activation of caspases and modulation of Bcl-2 family proteins.

IV. Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To illustrate the understood mechanisms and a typical experimental workflow for evaluating these compounds, the following diagrams are provided.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA TopoII Topoisomerase II Inhibition Doxorubicin->TopoII ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1. Simplified signaling pathway of doxorubicin's antitumor action.

FradimycinB_Mechanism FradimycinB Fradimycin B (this compound Analog) CellCycle Cell Cycle Arrest (G0/G1 Phase) FradimycinB->CellCycle Apoptosis Apoptosis FradimycinB->Apoptosis

Figure 2. Proposed mechanism of action for fradimycin B.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., HCT-15, U87 MG) Treatment Treatment with This compound/Doxorubicin Cell_Culture->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 Animal_Model Murine Model (e.g., Ehrlich Ascites Carcinoma) Tumor_Inoculation Tumor Cell Inoculation Animal_Model->Tumor_Inoculation Drug_Administration Drug Administration Tumor_Inoculation->Drug_Administration Tumor_Growth_Monitoring Monitor Tumor Growth and Survival Drug_Administration->Tumor_Growth_Monitoring Data_Analysis Analyze Tumor Inhibition and Lifespan Increase Tumor_Growth_Monitoring->Data_Analysis

Figure 3. General experimental workflow for antitumor drug evaluation.

V. Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or doxorubicin and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.

In Vivo Tumor Growth Inhibition (Ehrlich Ascites Carcinoma Model)

This protocol outlines a common in vivo model to assess the antitumor efficacy of a compound.

  • Animal Model: Female Swiss albino mice are used for this model.

  • Tumor Inoculation: Ehrlich ascites carcinoma (EAC) cells (typically 2 x 10⁶ cells) are injected intraperitoneally or subcutaneously into the mice.

  • Drug Administration: After 24 hours of tumor inoculation, the mice are treated with this compound or doxorubicin at predetermined doses for a specified period (e.g., daily for 7-14 days). A control group receives a vehicle (e.g., saline).

  • Monitoring: The body weight, tumor volume (for solid tumors), and survival of the mice are monitored regularly.

  • Data Analysis: At the end of the experiment, the percentage of tumor growth inhibition and the percentage increase in lifespan are calculated for the treated groups compared to the control group.

VI. Conclusion

This comparative guide highlights the current understanding of the antitumor activities of this compound and doxorubicin. Doxorubicin is a potent, well-characterized anticancer agent with a broad range of applications, but its use is often limited by significant side effects. This compound and its analogs, particularly fradimycin B, have demonstrated significant in vitro cytotoxicity against colon cancer and glioma cell lines, with fradimycin B showing potent activity at nanomolar concentrations. The preliminary in vivo data for this compound in the Ehrlich ascites carcinoma model are promising.

However, a direct and comprehensive comparison is challenging due to the limited availability of data for this compound, especially from head-to-head studies with doxorubicin. Further research is warranted to fully elucidate the mechanism of action of this compound, expand its in vivo testing across various tumor models, and directly compare its efficacy and toxicity profile with standard chemotherapeutic agents like doxorubicin. Such studies will be crucial in determining the potential of this compound and its analogs as viable candidates for future anticancer drug development.

References

Validating the Target of Capoamycin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Capoamycin is an antibiotic produced by the bacterium Streptomyces capoamus that has demonstrated potential as an anticancer agent.[1][2] Structurally, it is an isotetracenone antibiotic composed of a modified benz[a]anthraquinone chromophore, a β-C-olivoside, and (E,E)-2,4-decadienoic acid.[1][3] Preclinical studies have shown that this compound can inhibit the growth of various cancer cells, induce differentiation in mouse myeloid leukemia cells, and extend the survival of mice with Ehrlich ascites carcinoma.[1][3] While the precise molecular target of this compound in cancer cells is not definitively established in publicly available research, its observed biological effects, such as cell cycle arrest and apoptosis induction, suggest potential mechanisms of action that can be compared to other anticancer agents with known targets.[4]

This guide provides a comparative overview of the known biological activities of this compound and related compounds, alongside established anticancer agents that target pathways potentially modulated by this compound. Due to the limited specific data on this compound's direct molecular target, this guide will focus on comparing its observed anti-cancer effects with those of well-characterized drugs.

Comparison of Anti-Cancer Effects

The following table summarizes the known anti-cancer effects of this compound and its analogs, alongside representative alternative drugs with well-defined targets that produce similar cellular outcomes.

FeatureThis compound & AnalogsAlternative Agent 1: Doxorubicin (Topoisomerase II Inhibitor)Alternative Agent 2: Rapamycin (mTOR Inhibitor)
Primary Anti-Cancer Effect Induces cell differentiation, arrests cell cycle at G0/G1 phase, induces apoptosis and necrosis in colon cancer and glioma cells.[1][4]Intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[5]Inhibits the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6][7]
Cellular Processes Affected Cell proliferation, cell cycle progression, apoptosis.[4]DNA replication and repair, cell division.Protein synthesis, cell growth, autophagy.[6]
Reported Cancer Cell Line Activity Mouse myeloid leukemia cells, colon cancer cells, glioma cells.[1][4]Wide range of solid tumors and hematological malignancies.Various cancers, including renal cell carcinoma and pancreatic neuroendocrine tumors.[6]

Experimental Protocols for Evaluating Anti-Cancer Activity

Validating the effects of a compound like this compound involves a series of in vitro experiments to characterize its impact on cancer cells. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of a compound on the metabolic activity and proliferation of cancer cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration (determined from the MTT assay) for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis (early and late) and necrosis by a compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) in Annexin V binding buffer according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live cells.

Visualizing Potential Mechanisms and Workflows

To illustrate the potential signaling pathways that this compound might influence and the experimental workflow for its validation, the following diagrams are provided.

G cluster_0 Potential this compound Signaling Pathway This compound This compound Unknown_Target Unknown Molecular Target(s) This compound->Unknown_Target Binds to/Modulates Cell_Cycle_Regulation Cell Cycle Regulation (G0/G1 Arrest) Unknown_Target->Cell_Cycle_Regulation Apoptosis_Induction Apoptosis Induction Unknown_Target->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Regulation->Cancer_Cell_Death Apoptosis_Induction->Cancer_Cell_Death

Caption: Hypothetical signaling pathway of this compound in cancer cells.

G cluster_1 Experimental Workflow for Target Validation Compound_Screening Initial Screening (e.g., MTT Assay) Mechanism_Assays Mechanism of Action Assays (Cell Cycle, Apoptosis) Compound_Screening->Mechanism_Assays Target_ID Target Identification (e.g., Pull-down assays, Omics) Mechanism_Assays->Target_ID Target_Validation Target Validation (e.g., Knockdown, Overexpression) Target_ID->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: A general experimental workflow for drug target validation.

G cluster_2 Logical Comparison of Anti-Cancer Agents This compound This compound Observed Effects: Cell Cycle Arrest Apoptosis Induction Target: Unknown Doxorubicin Doxorubicin Mechanism: Topoisomerase II Inhibition Target: Topoisomerase II This compound->Doxorubicin Different Mechanism Rapamycin Rapamycin Mechanism: mTOR Pathway Inhibition Target: mTOR This compound->Rapamycin Different Mechanism

Caption: Logical comparison of this compound and alternative agents.

References

Unraveling the Cross-Resistance Profile of Capoamycin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the cross-resistance profiles of novel antibiotics is paramount for their effective clinical development and deployment. This guide provides a comprehensive comparison of Capoamycin, a benz[a]anthraquinone antibiotic, with other antimicrobial agents, focusing on potential cross-resistance based on its putative mechanism of action. Due to the limited direct research on this compound cross-resistance, this analysis leverages data from its structural analogs and a mechanistic approach to infer potential resistance patterns.

Executive Summary

This compound and its analogs represent a promising class of antibiotics with activity against Gram-positive bacteria, including resistant strains. Evidence suggests that this compound-type antibiotics may exert their antimicrobial effect through the inhibition of bacterial histidine kinases, a novel target distinct from most currently approved antibiotics. This unique mechanism of action suggests a low probability of cross-resistance with many existing antibiotic classes. However, the potential for cross-resistance with other histidine kinase inhibitors, should they become clinically available, warrants investigation. This guide summarizes the available preclinical data, details the experimental methodologies used in these foundational studies, and provides a framework for future cross-resistance research.

Comparative Antimicrobial Activity of this compound-Type Antibiotics

The in vitro efficacy of this compound and its derivatives has been primarily evaluated against Staphylococcus aureus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several this compound-type compounds.

CompoundTest OrganismMIC (µg/mL)[1][2]
Dioxamycin (2)Staphylococcus aureusNot specified
Fradimycin A (3)Staphylococcus aureus2.0 - 6.0[1][2]
Fradimycin B (4)Staphylococcus aureus2.0 - 6.0[1][2]
MK844-mF10 (5)Staphylococcus aureus2.0 - 6.0[1][2]

Mechanism of Action: A Key to Understanding Cross-Resistance

The mechanism of action of an antibiotic is a critical determinant of its cross-resistance profile. While the precise molecular target of this compound has not been definitively elucidated, studies on its close analog, MK844-mF10, provide strong evidence for the inhibition of bacterial two-component systems (TCS) through the targeting of histidine kinases.[1][3]

Two-component systems are crucial signaling pathways in bacteria that regulate a wide array of functions, including virulence, metabolism, and environmental adaptation.[4][5][6] They are typically composed of a sensor histidine kinase and a response regulator.[5] Because histidine kinases are highly conserved across bacterial species and are absent in humans, they represent an attractive target for novel antibiotics.[5][6]

The inhibition of this pathway by this compound-type antibiotics suggests that cross-resistance is unlikely to occur with antibiotics that target other cellular processes, such as:

  • Cell wall synthesis inhibitors (e.g., beta-lactams, vancomycin)

  • Protein synthesis inhibitors (e.g., macrolides, tetracyclines, aminoglycosides)

  • Nucleic acid synthesis inhibitors (e.g., fluoroquinolones, rifampin)

  • Folate synthesis inhibitors (e.g., sulfonamides, trimethoprim)

The logical relationship of this targeted mechanism is illustrated in the following diagram:

cluster_this compound This compound Action cluster_tcs Two-Component System This compound This compound Histidine Kinase Histidine Kinase This compound->Histidine Kinase Inhibits Signal Transduction Signal Transduction Histidine Kinase->Signal Transduction Blocks Gene Expression Gene Expression Signal Transduction->Gene Expression Alters Bacterial Cell Death Bacterial Cell Death Gene Expression->Bacterial Cell Death

This compound's proposed mechanism of action targeting bacterial histidine kinase.

Potential for Cross-Resistance with Other Histidine Kinase Inhibitors

While this compound's unique mechanism suggests a favorable cross-resistance profile with existing antibiotics, the potential for cross-resistance with other compounds that target bacterial histidine kinases remains a consideration. The development of resistance to a histidine kinase inhibitor could, in theory, confer resistance to other drugs in the same class.

Mechanisms of resistance to histidine kinase inhibitors could include:

  • Target modification: Mutations in the gene encoding the histidine kinase could alter the drug-binding site, reducing the inhibitor's efficacy.

  • Efflux pumps: Increased expression of efflux pumps could actively transport the antibiotic out of the bacterial cell.

  • Bypass pathways: Bacteria might develop alternative signaling pathways to circumvent the inhibited two-component system.

The workflow for investigating such potential cross-resistance is outlined below:

Start Start Isolate this compound-Resistant Mutant Isolate this compound-Resistant Mutant Start->Isolate this compound-Resistant Mutant Sequence Histidine Kinase Gene Sequence Histidine Kinase Gene Isolate this compound-Resistant Mutant->Sequence Histidine Kinase Gene Identify Mutations Identify Mutations Sequence Histidine Kinase Gene->Identify Mutations Test Susceptibility to Other HKIs Test Susceptibility to Other HKIs Identify Mutations->Test Susceptibility to Other HKIs Mutation Found Determine Cross-Resistance Determine Cross-Resistance Identify Mutations->Determine Cross-Resistance No Mutation Test Susceptibility to Other HKIs->Determine Cross-Resistance

Experimental workflow for assessing cross-resistance among histidine kinase inhibitors.

Experimental Protocols

The determination of antimicrobial susceptibility is fundamental to cross-resistance studies. The following provides a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a standard method for quantifying antibiotic potency.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is adapted from standard broth microdilution methods.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism (e.g., Staphylococcus aureus) grown in appropriate broth (e.g., Mueller-Hinton Broth).

  • Antibiotic Stock Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (MHB) or other appropriate liquid medium.

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Plate Preparation (Serial Dilution):

  • Add 100 µL of sterile MHB to all wells of the 96-well plate, except for the first column.

  • Add 200 µL of the antibiotic stock solution (at the highest desired concentration) to the first well of each row designated for that antibiotic.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well in each row should serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells), bringing the final volume in each well to 200 µL.

5. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

6. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Future Directions

To definitively establish the cross-resistance profile of this compound, further research is essential. Key areas for future investigation include:

  • Confirmation of Mechanism of Action: Elucidating the precise molecular target of this compound through biochemical and genetic studies.

  • Generation and Characterization of Resistant Mutants: Selecting for this compound-resistant mutants in vitro and identifying the genetic basis of resistance through whole-genome sequencing.

  • Cross-Resistance Screening: Testing this compound-resistant mutants against a broad panel of antibiotics from different classes, including any available histidine kinase inhibitors.

  • In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of infection caused by multidrug-resistant pathogens.

By pursuing these avenues of research, the scientific community can gain a comprehensive understanding of this compound's potential role in combating the growing threat of antimicrobial resistance.

References

A Comparative Analysis of the Antimicrobial Spectrum of Capoamycin and Fradimycins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial properties of Capoamycin and fradimycins, a class of this compound-type antibiotics. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.

Introduction

This compound is a natural product originally isolated from Streptomyces capoamus. It is known to exhibit a broad range of biological activities, including antimicrobial effects against Gram-positive bacteria, yeasts, and fungi[1]. Fradimycins are a group of antibiotics that are structurally related to this compound and have also demonstrated significant antimicrobial properties[1][2][3]. This guide offers a comparative overview of their antimicrobial spectrum, mechanism of action, and the experimental methods used to determine their efficacy.

Comparative Antimicrobial Spectrum

While a direct comparative study of this compound and fradimycins against a wide array of microorganisms is not extensively available in the current literature, this section synthesizes the existing data to provide a comparative perspective on their antimicrobial activity.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Spectrum of Fradimycins (Fradimycin A and B)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacterium2.0 - 6.0[1][2][3]

Table 2: Antimicrobial Spectrum of Framycetin (a Fradimycin)

MicroorganismTypeSpectrum of Activity
Staphylococcus aureusGram-positive bacteriumActive
Streptococcus pyogenesGram-positive bacteriumActive
Escherichia coliGram-negative bacteriumActive
Klebsiella speciesGram-negative bacteriumActive
Pseudomonas aeruginosaGram-negative bacteriumLimited Efficacy

Qualitative Comparison of Antimicrobial Spectrum

  • This compound: Possesses a broad antimicrobial spectrum, with reported activity against Gram-positive bacteria, yeasts, and fungi. Specific MIC values against a diverse range of pathogens are not well-documented in publicly available literature[1].

  • Fradimycins: Fradimycins, including Fradimycin A and B, have demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus[1][2][3]. Framycetin, a member of the fradimycin family, exhibits a broader spectrum, encompassing both Gram-positive and some Gram-negative bacteria.

Mechanism of Action

Understanding the mechanism of action is crucial for the development of new drugs and for predicting potential resistance mechanisms.

  • This compound: The precise antimicrobial mechanism of action for this compound has not been definitively elucidated in the reviewed literature. However, a related this compound-type antibiotic, MK844-mF10, has been shown to inhibit bacterial histidine kinases, which are involved in various essential cellular processes. This suggests a potential, though unconfirmed, mechanism for this compound[1].

  • Fradimycins (Framycetin): Fradimycins, as aminoglycoside antibiotics, act by inhibiting protein synthesis in bacteria. They bind to the 30S ribosomal subunit, leading to misreading of mRNA and the production of non-functional proteins, which ultimately results in bacterial cell death.

cluster_fradimycin Fradimycin (Aminoglycoside) Mechanism of Action Fradimycin Fradimycin Ribosome_30S 30S Ribosomal Subunit Fradimycin->Ribosome_30S Binds to mRNA_binding mRNA Binding Ribosome_30S->mRNA_binding Prevents proper Protein_Synthesis Protein Synthesis mRNA_binding->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Caption: Mechanism of action of Fradimycins.

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds using the broth microdilution method. This method is a standard approach for assessing the in vitro activity of new antimicrobial agents.

Broth Microdilution Assay Protocol

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve the antimicrobial compound (this compound or fradimycin) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism from a fresh culture. The final concentration of the inoculum in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for yeast.

  • Inoculation:

    • Add the prepared inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a positive control (microorganism in broth without antibiotic) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. The results can also be read using a microplate reader to measure optical density.

start Start prep_stock Prepare Antimicrobial Stock Solution start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Conclusion

This compound and fradimycins represent promising classes of antimicrobial compounds. Fradimycins have a well-defined mechanism of action and demonstrated efficacy against Gram-positive bacteria, with framycetin showing a broader spectrum. This compound also exhibits a broad antimicrobial spectrum, although its specific mechanism and a comprehensive quantitative analysis of its activity are areas that warrant further investigation. The experimental protocols and data presented in this guide can serve as a valuable resource for researchers working to further characterize these and other novel antimicrobial agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Experimentally Validated Compounds for Drug Development Professionals

In the ongoing battle against antibiotic resistance, the essential YycG histidine kinase, a core component of the YycFG two-component system in Gram-positive bacteria, has emerged as a promising target for novel antibacterial agents. This guide provides a comprehensive comparison of recently identified YycG inhibitors, presenting key experimental data, detailed protocols, and visual workflows to aid researchers in the validation and development of new therapeutics. While the initial focus of this investigation included capsaicin-related compounds, the current body of research does not provide direct evidence of their inhibitory activity against YycG. Therefore, this guide will focus on a series of novel inhibitors discovered through structure-based virtual screening and subsequently validated experimentally.

The YycFG Signaling Pathway: A Critical Hub for Bacterial Viability

The YycFG two-component system is indispensable for the survival of many Gram-positive pathogens, including Staphylococcus epidermidis and Staphylococcus aureus.[1][2][3] It plays a crucial role in regulating cell wall metabolism, biofilm formation, and overall virulence.[1][2] The signaling cascade, a prime target for inhibition, is initiated by the autophosphorylation of the sensor histidine kinase, YycG.

YycFG_Signaling_Pathway cluster_cytoplasm Cytoplasm YycG YycG (Sensor Histidine Kinase) YycF YycF (Response Regulator) YycG->YycF Phosphotransfer ADP ADP YycH YycH YycH->YycG Modulates YycI YycI YycH->YycI YycI->YycG Modulates YycF_P YycF-P YycF->YycF_P DNA DNA YycF_P->DNA Binds to Promoter Gene Expression\n(Cell Wall Metabolism, Biofilm Formation) Gene Expression (Cell Wall Metabolism, Biofilm Formation) DNA->Gene Expression\n(Cell Wall Metabolism, Biofilm Formation) ATP ATP ATP->YycG Autophosphorylation

Diagram 1. The YycFG two-component signaling pathway.

As depicted in Diagram 1, the membrane-anchored sensor kinase YycG undergoes autophosphorylation in response to external stimuli, a process modulated by the auxiliary proteins YycH and YycI.[4] The phosphoryl group is then transferred to the cognate response regulator, YycF, in the cytoplasm. Phosphorylated YycF (YycF-P) subsequently binds to target DNA sequences, regulating the expression of genes essential for bacterial viability.

Comparative Performance of Novel YycG Inhibitors

A series of novel YycG inhibitors were identified from a small molecule library using structure-based virtual screening.[5] The following tables summarize the experimental data validating their efficacy.

Table 1: Binding Affinities of YycG Inhibitors Determined by Surface Plasmon Resonance (SPR)

CompoundBinding Affinity (KD, µM)
Compound 11.25
Compound 22.38
Compound 33.12
Compound 44.76
Compound 55.56
Compound 78.33
Compound 6Very Poor Binding

Data sourced from a study on structure-based discovery of YycG inhibitors.[5]

Table 2: Inhibition of YycG' ATPase Activity

Compound (at 50 µM)Inhibition of ATPase Activity (%)
Compound 786
Compound 476
Compound 573
Compound 370
Compound 261
Compound 152

The ATPase activity of the YycG' protein was measured in the presence of 3 µM ATP.[5]

Table 3: Antibacterial Activity of YycG Inhibitors against S. epidermidis

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)Minimum Bactericidal Concentration (MBC, µg/mL)
Compound 124
Compound 248
Compound 348
Compound 4816
Compound 5816
Vancomycin (Control)14

These compounds demonstrated bactericidal effects on both planktonic and biofilm cells of S. epidermidis.[5]

Detailed Experimental Protocols

The validation of these inhibitors involved a series of robust in vitro assays. The methodologies for these key experiments are detailed below.

Surface Plasmon Resonance (SPR) for Binding Affinity

This assay quantifies the binding affinity between the putative inhibitors and a truncated YycG protein (YycG').

SPR_Workflow cluster_preparation Preparation cluster_binding_analysis Binding Analysis cluster_data_processing Data Processing Purify_YycG Purify YycG' Protein Immobilize_YycG Immobilize YycG' on CM5 Sensor Chip Purify_YycG->Immobilize_YycG Inject_Compounds Inject Serial Dilutions of Compounds Immobilize_YycG->Inject_Compounds Measure_Response Measure SPR Response Units (RU) Inject_Compounds->Measure_Response Generate_Curves Generate Sensorgrams Measure_Response->Generate_Curves Calculate_KD Calculate KD from Steady-State Binding Generate_Curves->Calculate_KD

Diagram 2. Workflow for SPR-based binding affinity analysis.
  • Protein Purification: The cytoplasmic portion of YycG (YycG') is expressed and purified.

  • Immobilization: Purified YycG' is immobilized on a CM5 sensor chip via amine coupling.

  • Binding Measurement: Serial dilutions of the test compounds are injected over the chip surface. The change in the SPR signal (response units) is recorded to monitor the binding interaction.

  • Data Analysis: The equilibrium dissociation constant (KD) is calculated by fitting the steady-state binding responses to a 1:1 binding model.

Kinase-Glo™ Luminescent Kinase Assay for ATPase Activity

This assay measures the ATPase activity of YycG' by quantifying the amount of ATP remaining in solution after the kinase reaction.

Kinase_Glo_Workflow Start Start Incubate Incubate YycG' with ATP and Test Compound Start->Incubate Add_Reagent Add Kinase-Glo™ Reagent Incubate->Add_Reagent Stops reaction, depletes remaining ATP Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Luciferase/luciferin reaction generates light Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition End End Calculate_Inhibition->End

Diagram 3. Workflow for the Kinase-Glo™ ATPase assay.
  • Reaction Setup: The YycG' protein is incubated with a constant concentration of ATP and varying concentrations of the inhibitor compounds in a microplate.

  • Kinase Reaction: The mixture is incubated to allow the ATPase reaction to proceed.

  • Detection: An equal volume of Kinase-Glo™ Reagent is added. This terminates the enzymatic reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

  • Measurement: The luminescence is measured using a microplate reader. A lower light signal indicates higher ATPase activity (more ATP consumed) and thus lower inhibition.

  • Analysis: The percentage of ATPase activity inhibition is calculated by comparing the luminescence of the inhibitor-treated samples to that of a no-inhibitor control.[5][6]

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Assays

These standard microbiology assays determine the effectiveness of the compounds in inhibiting bacterial growth and killing bacteria.

  • MIC Determination: A broth microdilution method is used. Serial dilutions of the compounds are prepared in a 96-well plate containing a standardized inoculum of S. epidermidis. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto agar plates. The plates are incubated, and the MBC is defined as the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFU) compared to the initial inoculum.[5]

Conclusion

The experimental data strongly support the potential of the identified compounds as novel inhibitors of the YycG histidine kinase. Their demonstrated ability to bind to YycG, inhibit its essential ATPase activity, and exert bactericidal effects against S. epidermidis validates the YycFG system as a viable antibacterial target. Researchers and drug development professionals can utilize the comparative data and detailed protocols in this guide to advance the development of new therapeutics targeting this essential bacterial pathway. Further investigation into the structure-activity relationships of these and similar compounds will be crucial for optimizing their potency and pharmacological properties.

References

Investigating Acquired Resistance to Capoamycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Capoamycin, a member of the benz[a]anthraquinone family of antibiotics, has demonstrated notable antimicrobial and antitumor activities.[1] Its structural similarity to anthracyclines, a well-established class of chemotherapeutic agents, suggests that it may share similar mechanisms of action and, consequently, similar pathways to acquired resistance. Understanding these potential resistance mechanisms is critical for the continued development of this compound and related compounds as effective therapeutic agents.

This guide provides a comparative analysis of the likely mechanisms of acquired resistance to this compound, drawing parallels with the extensively studied anthracyclines. It also outlines detailed experimental protocols to investigate these mechanisms and presents the information in a clear, structured format to aid researchers in this field.

Comparison of this compound and Alternative Compounds

While specific data on acquired resistance to this compound is not yet available in the published literature, we can infer potential resistance mechanisms based on its structural analogs, the anthracyclines (e.g., Doxorubicin, Daunorubicin). The following table compares the known antimicrobial/antitumor activity of this compound and its related compounds with the well-documented activities of Doxorubicin.

CompoundClassPrimary ActivityMinimal Inhibitory Concentration (MIC) / IC50Known Resistance Mechanisms (in analogous compounds)
This compound Benz[a]anthraquinoneAntimicrobial (Gram-positive bacteria), AntitumorMIC: 2.0-6.0 µg/mL (S. aureus); IC50: 0.13-6.46 µM (Colon cancer and glioma cells)[1]Not yet documented. Likely similar to anthracyclines.
Fradimycin A & B Benz[a]anthraquinoneAntimicrobial (S. aureus), AntitumorMIC: 2.0-6.0 µg/mL (S. aureus); IC50: 0.13-6.46 µM (Colon cancer and glioma cells)[1]Not yet documented. Likely similar to anthracyclines.
Dioxamycin Benz[a]anthraquinoneAntimicrobial (Gram-positive bacteria), AntitumorNot specified in the provided results.Not specified, but as an anthracycline analog, likely similar mechanisms.
Doxorubicin AnthracyclineAntitumor (various cancers)Varies by cell line.Increased drug efflux (P-gp/MRP1), Topoisomerase II mutations, increased antioxidant defenses, altered drug metabolism.[2][3][4][5]

Potential Mechanisms of Acquired Resistance to this compound

Based on the known resistance mechanisms to anthracyclines, the following are the most probable ways cells could develop resistance to this compound:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein 1 (MRP1), is a common mechanism of resistance to anthracyclines.[3][4] These transporters actively pump the drug out of the cell, reducing its intracellular concentration and thereby its efficacy.

  • Alteration of the Molecular Target: this compound, like anthracyclines, is predicted to exert its cytotoxic effects by inhibiting topoisomerase II.[3] Mutations in the gene encoding topoisomerase II can alter the enzyme's structure, preventing the drug from binding effectively.

  • Increased Drug Detoxification: Cells may upregulate detoxification pathways, such as the glutathione S-transferase system, which can conjugate and inactivate the drug, facilitating its removal from the cell.[2]

  • Enhanced DNA Repair: Given that anthracyclines cause DNA damage, an upregulation of DNA repair mechanisms could counteract the drug's effects and contribute to resistance.[2]

  • Generation of Reactive Oxygen Species (ROS) and Antioxidant Defenses: Anthracyclines are known to generate ROS, leading to oxidative stress and cell death.[3] Cells with enhanced antioxidant defenses may be more resistant to this mechanism of action.

Experimental Protocols

To investigate the mechanisms of acquired resistance to this compound, the following experimental protocols can be employed:

Development of this compound-Resistant Cell Lines
  • Objective: To generate cell lines (bacterial or cancer) with acquired resistance to this compound for further study.

  • Methodology:

    • Culture the desired cell line (e.g., Staphylococcus aureus or a cancer cell line like MCF-7) in the presence of a sub-lethal concentration of this compound.

    • Gradually increase the concentration of this compound in the culture medium over several passages as the cells adapt and become more resistant.

    • Periodically assess the level of resistance by determining the IC50 or MIC of the resistant cell line compared to the parental (sensitive) cell line.

    • Once a significantly resistant phenotype is achieved, the cell line can be used for downstream analyses.

Analysis of Drug Efflux
  • Objective: To determine if increased drug efflux contributes to this compound resistance.

  • Methodology:

    • Western Blotting: Compare the protein expression levels of known drug transporters (e.g., P-gp, MRP1) in the parental and this compound-resistant cell lines.

    • Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate for P-gp. Incubate both parental and resistant cells with Rhodamine 123. Measure the intracellular fluorescence over time using flow cytometry. A lower fluorescence in resistant cells would indicate increased efflux.

    • Efflux Pump Inhibition: Treat resistant cells with known efflux pump inhibitors (e.g., Verapamil for P-gp) in combination with this compound. A restoration of sensitivity to this compound would suggest the involvement of that specific efflux pump.

Target Modification Analysis
  • Objective: To identify mutations in the putative target of this compound (e.g., topoisomerase II).

  • Methodology:

    • Gene Sequencing: Isolate genomic DNA from both parental and resistant cell lines. Amplify and sequence the gene encoding topoisomerase II. Compare the sequences to identify any mutations in the resistant cell line.

    • Enzyme Activity Assay: Purify topoisomerase II from both cell lines and compare their enzymatic activity in the presence and absence of this compound.

Gene Expression Profiling
  • Objective: To identify differentially expressed genes in resistant cells that may contribute to the resistance phenotype.

  • Methodology:

    • RNA Sequencing (RNA-Seq): Extract total RNA from parental and resistant cell lines. Perform RNA-Seq to obtain a comprehensive profile of gene expression.

    • Bioinformatic Analysis: Analyze the RNA-Seq data to identify genes and pathways that are significantly up- or down-regulated in the resistant cells. This can provide insights into various resistance mechanisms, including drug detoxification and DNA repair pathways.

Visualizing the Mechanisms

Signaling Pathways and Resistance

The following diagram illustrates the potential signaling pathways involved in this compound's action and the mechanisms of acquired resistance.

G cluster_cell Cell cluster_resistance Resistance Mechanisms This compound This compound Efflux Drug Efflux Pump (e.g., P-gp) This compound->Efflux Pumped out Topoisomerase Topoisomerase II This compound->Topoisomerase Inhibition ROS Reactive Oxygen Species (ROS) This compound->ROS Generation DNA DNA Topoisomerase->DNA Causes DNA breaks Apoptosis Apoptosis DNA->Apoptosis Triggers ROS->DNA Causes DNA damage Detox Drug Detoxification (e.g., GST) DNARepair DNA Repair Mechanisms Efflux_up Upregulation of Efflux Pumps Topo_mut Topoisomerase II Mutation Detox_up Increased Detoxification Repair_up Enhanced DNA Repair G cluster_mechanisms Mechanism Investigation start Start with Parental Cell Line step1 Induce Resistance (Gradual this compound Exposure) start->step1 step2 Isolate Resistant Cell Line step1->step2 step3 Characterize Resistance (IC50/MIC Determination) step2->step3 step4 Investigate Mechanisms step3->step4 mech1 Drug Efflux Assays step4->mech1 mech2 Target Gene Sequencing step4->mech2 mech3 Gene Expression Profiling (RNA-Seq) step4->mech3 mech4 Metabolomic Analysis step4->mech4 end Identify Resistance Mechanisms mech1->end mech2->end mech3->end mech4->end

References

Head-to-Head Comparison of Capoamycin and Dioxamycin in Preclinical Models: An Overview of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head preclinical comparison of Capoamycin and Dioxamycin is limited by the scarcity of publicly available data. While both are structurally related benz[a]anthraquinone antibiotics with reported antimicrobial and antitumor activities, detailed preclinical studies directly comparing their efficacy, toxicity, and pharmacokinetic profiles are not readily found in the scientific literature. This guide synthesizes the available information, primarily focusing on in vitro data for Dioxamycin and related this compound-type compounds, to offer a comparative perspective for researchers, scientists, and drug development professionals.

Introduction to this compound and Dioxamycin

This compound is a natural product originally isolated from Streptomyces capoamus.[1] It belongs to the benz[a]anthraquinone class of antibiotics and has been noted for its activity against Gram-positive bacteria, yeasts, and fungi.[1] Early studies also suggested its potential to induce differentiation in mouse myeloid leukemia cells and to extend the survival of mice with Ehrlich ascites carcinoma.[1]

Dioxamycin, isolated from Streptomyces xantholiticus, is structurally related to this compound.[1] It is also a benz[a]anthraquinone antibiotic and has demonstrated in vitro activity against Gram-positive bacteria and certain tumor cells.[1]

In Vitro Activity: A Comparative Look

Direct comparative in vitro studies for this compound and Dioxamycin are not extensively documented. However, a study on this compound-type antibiotics isolated from marine Streptomyces fradiae provides valuable insights into the activity of Dioxamycin and related compounds. In this study, Dioxamycin was identified as compound 2, and its analogues, fradimycins A and B, along with MK844-mF10, were also evaluated.[1][2]

Table 1: In Vitro Antimicrobial and Antitumor Activity of Dioxamycin and Related this compound-Type Antibiotics [1][2]

CompoundTarget Organism/Cell LineActivity MetricResult
Dioxamycin (and related compounds 3-5) Staphylococcus aureusMIC (μg/mL)2.0 - 6.0
Dioxamycin (and related compounds 3-5) Colon Cancer Cell LinesIC₅₀ (μM)0.13 - 6.46
Dioxamycin (and related compounds 3-5) Glioma Cell LinesIC₅₀ (μM)0.13 - 6.46

Note: The data for compounds 3-5 (fradimycins A and B, and MK844-mF10) are grouped with Dioxamycin in the source publication.

Preclinical In Vivo Data, Toxicology, and Pharmacokinetics

There is a significant lack of publicly available preclinical data for both this compound and Dioxamycin concerning in vivo efficacy, toxicology, and pharmacokinetics. Early reports on this compound suggested some in vivo antitumor activity in a mouse model of Ehrlich ascites carcinoma, but detailed studies on parameters such as tumor growth inhibition, maximum tolerated dose (MTD), and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) are not described in recent literature.[1] Similarly, no in vivo, toxicological, or pharmacokinetic data for Dioxamycin could be identified in the reviewed literature.

Mechanism of Action

The precise molecular mechanisms of action for this compound and Dioxamycin have not been fully elucidated. However, studies on the related compound, fradimycin B, suggest a potential mechanism involving the induction of cell cycle arrest and apoptosis.[1][2] It was observed that fradimycin B arrested the cell cycle at the G0/G1 phase and induced both apoptosis and necrosis in colon cancer and glioma cells.[1][2] Given the structural similarity, it is plausible that this compound and Dioxamycin may share similar mechanisms of action.

Experimental Protocols

1. Antimicrobial Activity Assay (Minimal Inhibitory Concentration - MIC)

A broth microdilution method is typically used to determine the MIC of an antimicrobial agent against a specific bacterium.

  • Bacterial Strain: Staphylococcus aureus is cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Compound Preparation: The test compounds (this compound, Dioxamycin) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

2. Cytotoxicity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is determined to assess the potency of a compound in inhibiting cell growth.

  • Cell Lines: Human colon cancer and glioma cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizations

Experimental Workflow for In Vitro Evaluation

experimental_workflow cluster_compound_prep Compound Preparation cluster_assays In Vitro Assays cluster_results Data Analysis This compound This compound Antimicrobial Antimicrobial Assay (vs. S. aureus) This compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (Cancer Cell Lines) This compound->Cytotoxicity Dioxamycin Dioxamycin Dioxamycin->Antimicrobial Dioxamycin->Cytotoxicity MIC MIC Value Antimicrobial->MIC IC50 IC₅₀ Value Cytotoxicity->IC50

Caption: Workflow for in vitro antimicrobial and cytotoxicity testing.

Hypothetical Signaling Pathway for Antitumor Activity

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Capo_Diox This compound / Dioxamycin G1_S_Transition G1/S Phase Transition Capo_Diox->G1_S_Transition Pro_Apoptotic Pro-Apoptotic Factors (e.g., Bax, Bak) Capo_Diox->Pro_Apoptotic Anti_Apoptotic Anti-Apoptotic Factors (e.g., Bcl-2) Capo_Diox->Anti_Apoptotic Cell_Cycle_Arrest G0/G1 Arrest G1_S_Transition->Cell_Cycle_Arrest Inhibition Caspase_Activation Caspase Activation Pro_Apoptotic->Caspase_Activation Activation Anti_Apoptotic->Caspase_Activation Inhibition Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated mechanism of antitumor action.

References

Confirming the On-Target Effects of Capoamycin Through Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the on-target effects of Capoamycin, a natural product with known antimicrobial and antitumor activities. While the precise molecular targets of this compound are currently under investigation, this document outlines a systematic approach using established genetic methodologies to identify and confirm its mechanism of action. By comparing this proposed workflow with the validation strategies for well-characterized drugs, researchers can effectively design and execute experiments to elucidate this compound's therapeutic potential.

Introduction to this compound and the Imperative of Target Validation

This compound, originally isolated from Streptomyces capoamus, is a benz[a]anthraquinone antibiotic that has demonstrated a range of biological activities.[1] Reports indicate its efficacy against Gram-positive bacteria, as well as its ability to induce differentiation in leukemia cells and inhibit the growth of various cancer cell lines through cell cycle arrest and apoptosis.[1][2] Despite these promising observations, the specific molecular target(s) responsible for these effects remain to be definitively identified.

Target validation is a critical step in the drug development pipeline, ensuring that a drug's therapeutic effects are mediated through its intended molecular target.[3][4] This process is essential for predicting clinical efficacy, understanding potential off-target effects, and developing rational strategies for combination therapies. Genetic approaches, such as CRISPR-Cas9 and RNA interference (RNAi), have emerged as powerful tools for precise target validation.[3][][6] These techniques allow for the specific modulation of gene expression, enabling researchers to mimic the effects of a drug and thereby confirm its mechanism of action.[][7]

This guide will explore hypothetical, yet plausible, targets for this compound based on its known biological activities and detail the genetic approaches that can be employed to validate these targets. For comparative purposes, we will contrast these proposed experiments with the established mechanisms and validation of Kanamycin (an antibiotic) and Rapamycin (an anticancer agent).

Hypothetical Targets and Comparative Compounds

Based on its observed biological effects, we can postulate several putative targets for this compound.

  • Antimicrobial Target Hypothesis: Given its activity against Gram-positive bacteria, this compound may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. A plausible hypothesis is that this compound inhibits a key enzyme involved in the peptidoglycan biosynthesis pathway, which is essential for the integrity of the bacterial cell wall.

  • Antitumor Target Hypothesis: The induction of cell cycle arrest and apoptosis in cancer cells suggests that this compound may target a critical regulator of cell proliferation and survival.[1] A potential target could be a cyclin-dependent kinase (CDK) involved in cell cycle progression or a component of a pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway.

For a robust comparative analysis, we will consider two well-characterized drugs:

  • Kanamycin: An aminoglycoside antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit in bacteria.[8]

  • Rapamycin: An mTOR inhibitor that blocks cell growth and proliferation, and is used as both an immunosuppressant and an anticancer agent.[9][10][11]

Comparative Data on Biological Activity

The following tables summarize the biological activities of this compound (and its analogs) alongside the comparator drugs. This quantitative data provides a baseline for assessing the phenotypic outcomes of genetic target validation experiments.

Table 1: Antimicrobial Activity

CompoundTarget OrganismPutative TargetMinimum Inhibitory Concentration (MIC)
This compound Analog (Fradimycin) Staphylococcus aureusPeptidoglycan Synthesis (Hypothesized)2.0 - 6.0 µg/mL[1]
Kanamycin Gram-negative bacteria30S Ribosomal Subunit[8]Varies by species (e.g., ~2-8 µg/mL for E. coli)

Table 2: Antitumor Activity

CompoundCell LinePutative TargetIC50 (Concentration for 50% Inhibition)
This compound Analog (Fradimycin B) Colon Cancer & Glioma CellsCDK or mTOR Pathway (Hypothesized)0.13 - 6.46 µM[1]
Rapamycin Pancreatic Cancer Cells (PC-2)mTOR[10][11]Dose-dependent inhibition[10][11]

Genetic Approaches for On-Target Validation

The CRISPR-Cas9 system allows for the precise and permanent disruption of a target gene.[][6] If the knockout of a putative target gene results in a phenotype similar to that observed with this compound treatment (e.g., bacterial cell death or cancer cell cycle arrest), it provides strong evidence for on-target activity.

Diagram 1: CRISPR-Cas9 Workflow for Target Validation

G cluster_design Design & Preparation cluster_transfection Cellular Delivery cluster_validation Validation & Analysis sgRNA_design sgRNA Design for Putative Target Vector_prep Vector Construction (sgRNA + Cas9) sgRNA_design->Vector_prep Transfection Transfection/Transduction into Target Cells Vector_prep->Transfection Selection Selection of Edited Cells Transfection->Selection Genomic_val Genomic Validation (Sequencing) Selection->Genomic_val Phenotypic_assay Phenotypic Assay Selection->Phenotypic_assay Comparison Compare with this compound Treatment Phenotypic_assay->Comparison G cluster_design Design & Synthesis cluster_transfection Delivery & Knockdown cluster_analysis Phenotypic Analysis siRNA_design siRNA/shRNA Design for Putative Target Synthesis Synthesis/Cloning siRNA_design->Synthesis Transfection Transfection into Target Cells Synthesis->Transfection Knockdown_val Validation of Knockdown (qPCR/Western Blot) Transfection->Knockdown_val Phenotypic_assay Phenotypic Assay Transfection->Phenotypic_assay Comparison Compare with this compound Treatment Phenotypic_assay->Comparison

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Capoamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for the handling of Capoamycin. Our goal is to be your preferred resource for laboratory safety and chemical handling, ensuring your work can be conducted with the utmost confidence and security.

Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the required personal protective equipment when handling this compound, based on the potential hazards identified in its Safety Data Sheet (SDS).

Area of Protection Required PPE Specifications & Rationale
Respiratory Protection NIOSH-approved Particulate RespiratorRecommended for handling the powdered form to prevent inhalation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pantsTo minimize skin exposure.
Foot Protection Closed-toe shoesTo protect feet from spills.

Safety and Handling Procedures

This compound is a potent compound that requires careful handling to minimize exposure risk. The following procedures are based on established safety guidelines for handling hazardous chemicals.

Engineering Controls
  • Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Procedural Guidelines
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: If weighing the powdered compound, do so within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the area. For a small spill of powdered material, gently cover it with a damp paper towel to avoid creating dust, then wipe it up and place it in a sealed container for disposal as hazardous waste. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used PPE (gloves, bench paper), weighing papers, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and the first rinse of contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of this compound solutions down the drain.

Disposal Procedure
  • Container Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials, and in secondary containment to prevent spills.

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols

The following is a generalized protocol for an antimicrobial susceptibility test, based on methodologies used for similar compounds. Researchers should adapt this protocol based on their specific experimental needs and cell lines.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in a 96-well microtiter plate using appropriate growth media to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established protocols (e.g., to a specific optical density).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted this compound. Include positive (microorganism with no drug) and negative (media only) controls.

  • Incubation: Incubate the microtiter plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Readout: Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of this compound that inhibits microbial growth or by using a plate reader to measure optical density.

Potential Signaling Pathway

This compound-type antibiotics have been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells.[1][2] While the specific signaling pathway for this compound is not fully elucidated, a potential mechanism could involve the inhibition of key cell cycle progression and survival pathways, such as the mTOR pathway.

G0_G1_Arrest_Apoptosis This compound This compound mTOR mTOR Pathway Inhibition This compound->mTOR CellCycle G0/G1 Phase Arrest mTOR->CellCycle Apoptosis Apoptosis Induction mTOR->Apoptosis CellGrowth Inhibition of Cell Growth & Proliferation CellCycle->CellGrowth Apoptosis->CellGrowth

Caption: Potential mechanism of this compound inducing G0/G1 cell cycle arrest and apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Capoamycin
Reactant of Route 2
Capoamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.